molecular formula C11H22O2 B8403943 (4R)-4,8-Dimethylnonanoic acid CAS No. 13955-70-9

(4R)-4,8-Dimethylnonanoic acid

Cat. No.: B8403943
CAS No.: 13955-70-9
M. Wt: 186.29 g/mol
InChI Key: VZPIUNDOWLDCTC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4,8-Dimethylnonanoic acid is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R)-4,8-Dimethylnonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4,8-Dimethylnonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13955-70-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(4R)-4,8-dimethylnonanoic acid

InChI

InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/t10-/m1/s1

InChI Key

VZPIUNDOWLDCTC-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (4R)-4,8-dimethylnonanoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (4R)-4,8-dimethylnonanoic acid, a chiral branched-chain fatty acid of significant interest in the fields of chemical ecology and metabolic medicine. We will delve into its unique chemical structure and stereochemistry, detail its physicochemical properties, explore its natural occurrence and biological roles, and present a detailed, field-proven protocol for its asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule for applications ranging from pheromone research to the development of novel anaplerotic therapies.

Introduction: The Significance of a Branched-Chain Fatty Acid

(4R)-4,8-dimethylnonanoic acid is a medium-chain fatty acid characterized by methyl groups at the 4- and 8-positions of a nonanoic acid backbone.[1][2][3] Its molecular formula is C11H22O2, with a molecular weight of 186.29 g/mol .[1][2] Unlike its straight-chain counterparts, the branched structure of this molecule imparts distinct metabolic and signaling properties. The specific stereochemistry at the C-4 position—the (R)-enantiomer—is crucial for its biological activity and is a key consideration in its synthesis and application.

Recent research has highlighted the potential of (4R)-4,8-dimethylnonanoic acid as an anaplerotic agent, capable of replenishing intermediates in the tricarboxylic acid (TCA) cycle.[1] This is particularly relevant in the context of mitochondrial fatty acid β-oxidation (FAO) disorders, where providing alternative metabolic substrates can support cellular energy production.[1] Furthermore, its identification in mammalian scent markings suggests a role in chemical communication, opening avenues for research in behavioral ecology and pheromone science.

Chemical Structure and Stereochemistry

The defining feature of (4R)-4,8-dimethylnonanoic acid is its specific three-dimensional arrangement. The IUPAC name, (4R)-4,8-dimethylnonanoic acid, precisely describes this structure: a nine-carbon chain (nonanoic acid) with methyl groups at the fourth and eighth carbon atoms, and an "R" configuration at the chiral center on the fourth carbon.

Key Identifiers:

  • IUPAC Name: (4R)-4,8-dimethylnonanoic acid

  • CAS Number: 13955-70-9[1]

  • Molecular Formula: C11H22O2[1][2]

  • Canonical SMILES: CC(C)CCCCCCC(=O)O

  • InChIKey: VZPIUNDOWLDCTC-SNVBAGLBSA-N[1]

The stereospecificity at the C-4 position is critical. Biological systems, with their chiral enzymes and receptors, can differentiate between enantiomers, often leading to one being active while the other is inactive or has a different effect. Therefore, any synthesis aimed at biological applications must be stereocontrolled to produce the desired (4R)-enantiomer in high purity.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties
PropertyValueSource
Molecular Weight 186.29 g/mol [1][2]
Molecular Formula C11H22O2[1][2]
Appearance Oily liquid (predicted)
Solubility Practically insoluble in water; soluble in organic solvents[1]
XLogP3-AA (Predicted) 3.8[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Spectroscopic Data (Predicted)

Spectroscopic analysis is fundamental for structure verification and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups as doublets, with the C4-methyl appearing at a distinct chemical shift due to its proximity to the chiral center. The protons adjacent to the carbonyl group (C2) would appear as a triplet, while the complex overlapping signals in the middle of the chain would require advanced 2D NMR techniques for full assignment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals corresponding to each carbon atom in the molecule, confirming the overall structure. The chemical shifts of C4 and C8 would be indicative of the methyl branching.

  • Mass Spectrometry: Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 185.1547.[5] In positive mode, adducts such as [M+H]⁺ (m/z 187.1693) and [M+Na]⁺ (m/z 209.1512) would be expected.[5] High-resolution mass spectrometry is crucial for confirming the elemental composition.

Natural Occurrence and Biological Significance

Pheromonal Role in the Grey Duiker (Sylvicapra grimmia)

(4R)-4,8-dimethylnonanoic acid has been identified as a component of the preorbital gland secretion of the grey duiker (Sylvicapra grimmia), a small antelope native to Africa.[6][7][8] Duikers are highly territorial animals that use scent marking to define their territory and communicate with other individuals.[9][10] The preorbital glands, located near the eyes, are the primary organs for this chemical communication.[9] The presence of this specific chiral molecule in the secretions of male duikers suggests it plays a significant role in territorial behavior and social signaling.[6][7] The causality here is that the unique chemical signature, including the specific stereoisomer of 4,8-dimethylnonanoic acid, allows for individual recognition and conveys information about the animal's status and fitness.

Anaplerotic Therapy for Metabolic Disorders

In the context of human metabolism, 4,8-dimethylnonanoic acid has been investigated for its anaplerotic properties.[1] Anaplerosis is the replenishment of TCA cycle intermediates that are consumed in biosynthesis or other metabolic pathways. In individuals with certain fatty acid oxidation disorders, the inability to properly metabolize long-chain fatty acids leads to energy deficiency and an accumulation of toxic intermediates.

(4R)-4,8-dimethylnonanoic acid, being a medium-chain fatty acid, can enter the mitochondria and be metabolized via a different pathway, providing acetyl-CoA and other substrates to fuel the TCA cycle.[1] Studies have shown that treatment with branched-chain fatty acids like this one can improve the profile of TCA cycle intermediates and enhance cellular oxygen consumption in cells from patients with FAO disorders.[1] The branched structure is key, as it influences the metabolic fate of the molecule compared to straight-chain fatty acids.[1]

Asymmetric Synthesis of (4R)-4,8-dimethylnonanoic Acid

The production of enantiomerically pure (4R)-4,8-dimethylnonanoic acid is paramount for its use in biological studies. A robust method for achieving this is through diastereoselective alkylation using a chiral auxiliary. The following protocol describes a well-established approach based on the use of a pseudoephedrine amide, which provides high stereocontrol and a reliable yield.[11]

Rationale for Synthetic Strategy

The core challenge in synthesizing this molecule is the creation of the stereocenter at the C-4 position. The chosen strategy employs a removable chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of a propionamide derivative. This method is self-validating because the stereochemical outcome is predictable based on the known directing effects of the pseudoephedrine auxiliary, and the purity can be confirmed at multiple stages via chromatography and spectroscopy.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis A Propionyl Chloride C Pseudoephedrine Propionamide A->C B (1R,2R)-Pseudoephedrine B->C F Alkylated Amide Intermediate C->F 1. D LDA (Deprotonation) D->F 2. E 1-bromo-4-methylpentane E->F 3. H (4R)-4,8-dimethylnonanoic acid F->H I Recovered Auxiliary F->I G Acidic Hydrolysis (H2SO4)

Caption: Asymmetric synthesis workflow for (4R)-4,8-dimethylnonanoic acid.

Detailed Step-by-Step Protocol

Step 1: Preparation of (1R,2R)-Pseudoephedrine Propionamide

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve (1R,2R)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pseudoephedrine propionamide.

Step 2: Diastereoselective Alkylation

  • Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Add a solution of the pseudoephedrine propionamide (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-4-methylpentane (1.5 eq) to the enolate solution. Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to 0 °C over 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude alkylated amide is typically of sufficient purity for the next step, but can be purified by chromatography if necessary.

Step 3: Hydrolysis to (4R)-4,8-dimethylnonanoic Acid

  • Setup: Dissolve the crude alkylated amide from the previous step in a mixture of THF and 6 M sulfuric acid (1:1 v/v).

  • Hydrolysis: Heat the mixture to reflux (approximately 100 °C) for 24-36 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Auxiliary Recovery: The aqueous layer contains the protonated pseudoephedrine, which can be recovered by basifying with NaOH and extracting with DCM.

  • Product Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude carboxylic acid by flash chromatography or distillation to yield (4R)-4,8-dimethylnonanoic acid as a pure oily liquid. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC analysis.

Applications in Research and Drug Development

The unique biological roles of (4R)-4,8-dimethylnonanoic acid make it a valuable tool for scientific investigation and a potential starting point for therapeutic development.

  • Metabolic Research: As an anaplerotic substrate, it can be used in cell culture and animal models to study the pathophysiology of FAO disorders and to test the efficacy of metabolic therapies.[1] Its mechanism of action provides a clear rationale for its use in these experimental systems.

  • Chemical Ecology: Enantiomerically pure samples are essential for studying the behavioral responses of the grey duiker and other species that may use this compound for chemical signaling. Such studies can elucidate the complex language of pheromones in mammalian communication.

  • Drug Discovery: The antimicrobial activity of nonanoic acid and its derivatives has been noted, suggesting that branched-chain variants could be explored for novel antimicrobial or antifungal properties.[12][13]

Handling, Storage, and Safety

  • Handling: As with any laboratory chemical, (4R)-4,8-dimethylnonanoic acid should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

  • Safety: While specific toxicity data for this compound is not widely available, it should be treated as potentially irritating to the eyes and skin. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

References

  • PubChem. (n.d.). 4,8-Dimethylnonanoic acid. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4,8-dimethyl-1-nonanol. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 4,8-dimethylnonanoic acid (CHEBI:63864). Retrieved from [Link]

  • PubChemLite. (n.d.). 4,8-dimethylnonanoic acid (C11H22O2). Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4,8-dimethylnonanoic acid. Retrieved from [Link]

  • PhytoBank. (2015). Showing 4,8-dimethyl-nonanoic acid methyl ester (PHY0056303). Retrieved from [Link]

  • PubChem. (n.d.). 4,8-Dimethyl-1,7-nonadiene. Retrieved from [Link]

  • PubChem. (n.d.). 1,7-Nonadien-4-ol, 4,8-dimethyl-. Retrieved from [Link]

  • Burger, B. V., et al. (1988). Mammalian pheromone studies, VII. Identification of thiazole derivatives in the preorbital gland secretions of the grey duiker, Sylvicapra grimmia, and the red duiker, Cephalophus natalensis. PubMed. Retrieved from [Link]

  • Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Retrieved from [Link]

  • Burger, B. V., et al. (1988). Mammalian Pheromone Studies, VII*. Identification of Thiazole Derivatives in the Preorbital Gland Secretions of the Grey Duiker, Sylvicapra grimmia, and the Red Duiker, Cephalophus natalensis. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228295). Retrieved from [Link]

  • Rall, C. J. S. (n.d.). DUIKER BEHAVIOUR. ResearchGate. Retrieved from [Link]

  • The Ultimate Ungulate. (2024). Tribe Cephalophini - Duikers. Retrieved from [Link]

  • Zhang, L., et al. (2018). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Retrieved from [Link]

  • Reiner, A., et al. (2020). High resolution mass spectrometry peak intensities of (a) nonanoic acid... ResearchGate. Retrieved from [Link]

  • Islam, M. R., et al. (2021). Investigation of antimicrobial activities of nonanoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Common duiker. Retrieved from [Link]

  • Islam, M. R., et al. (2021). Antimicrobial activity of nonanoic acid derivatives. ResearchGate. Retrieved from [Link]

Sources

The Biological Functions of Methyl-Branched Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl-branched fatty acids (MBFAs) are a ubiquitous yet often overlooked class of lipids with profound implications for cellular function across diverse biological systems. While traditionally associated with bacterial membrane fluidity, emerging research has illuminated their critical roles in mammalian physiology, disease pathogenesis, and as potential targets for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the biological functions of MBFAs, their biosynthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted world of these unique lipids. We will delve into the causal mechanisms behind their functions, provide detailed experimental protocols, and explore their burgeoning significance in the pharmaceutical landscape.

Introduction: The Structural and Functional Diversity of Methyl-Branched Fatty Acids

Fatty acids are fundamental building blocks of lipids, serving as energy storage molecules and essential components of cellular membranes.[1] While straight-chain fatty acids are the most well-known, a significant and functionally distinct category is characterized by the presence of one or more methyl groups along the acyl chain. These methyl-branched fatty acids (MBFAs) exhibit unique physicochemical properties that translate into diverse biological roles. The position of the methyl branch profoundly influences the fatty acid's shape and packing behavior within lipid bilayers.

The two most common families of monomethyl-branched fatty acids are the iso- and anteiso- series.[1]

  • Iso-branched fatty acids feature a methyl group on the penultimate carbon atom from the methyl end of the acyl chain.

  • Anteiso-branched fatty acids have a methyl group on the antepenultimate carbon atom.[1]

This seemingly subtle structural difference has significant consequences for the fluidity and stability of cell membranes. The kink introduced by the methyl group disrupts the tight packing of adjacent acyl chains, thereby lowering the melting point and increasing membrane fluidity. This is particularly crucial for organisms that thrive in cold environments.

Beyond these common forms, a variety of other MBFAs exist in nature, including those with multiple methyl branches, such as phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid.[2] The structural diversity of MBFAs is a testament to their evolutionary adaptation for specific biological functions.

The Pivotal Role of MBFAs in Bacterial Physiology

In the bacterial kingdom, MBFAs are not merely minor components but are often the dominant fatty acid species, playing a central role in environmental adaptation and survival.[3] Their primary function is to regulate the viscosity and fluidity of the cell membrane, a process known as homeoviscous adaptation.

Maintaining Membrane Fluidity in Extreme Environments

Bacteria must maintain their cell membranes in a liquid-crystalline state to ensure the proper function of membrane-bound proteins and transport systems. In cold environments, the membranes of bacteria rich in straight-chain saturated fatty acids would become rigid and non-functional. The incorporation of MBFAs, with their lower melting points, counteracts this effect by increasing membrane fluidity. This adaptation is critical for psychrophilic (cold-loving) and psychrotolerant (cold-tolerant) bacteria. For instance, a common response to a decrease in temperature is an increase in the synthesis of anteiso-fatty acids relative to iso-fatty acids.[4]

The Link Between MBFA Biosynthesis and Virulence

The composition of the bacterial membrane, heavily influenced by MBFAs, can also impact virulence. In the foodborne pathogen Listeria monocytogenes, a high content of branched-chain fatty acids is crucial for its ability to grow at refrigeration temperatures and for its overall virulence.[2] Mutants deficient in branched-chain fatty acid synthesis exhibit impaired growth at low temperatures and reduced virulence.[2] In Staphylococcus aureus, the synthesis of branched-chain fatty acids is regulated by the availability of branched-chain amino acids and is linked to the expression of virulence factors.[5] Specifically, the de novo synthesis of BCFAs in S. aureus helps to mitigate host inflammatory responses.[6]

Biosynthesis of Methyl-Branched Fatty Acids: A Detailed Pathway

The synthesis of MBFAs in bacteria follows the general principles of the type II fatty acid synthase (FASII) system, but with a crucial difference in the initial priming step.[3] Instead of using acetyl-CoA as the primer for straight-chain fatty acids, the synthesis of iso- and anteiso-MBFAs utilizes short branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs).[1]

The Priming Step: Gateway to Branched-Chain Synthesis

The branched-chain α-keto acid dehydrogenase (BCKDH) complex plays a pivotal role in converting the branched-chain amino acids valine, leucine, and isoleucine into their corresponding acyl-CoA primers:

  • Valine is converted to isobutyryl-CoA , the primer for even-numbered iso-fatty acids.

  • Leucine is converted to isovaleryl-CoA , the primer for odd-numbered iso-fatty acids.

  • Isoleucine is converted to 2-methylbutyryl-CoA , the primer for anteiso-fatty acids.[1]

These primers are then utilized by the β-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation reaction with malonyl-ACP, committing the pathway to the synthesis of a branched-chain fatty acid.[7] The specificity of FabH for these branched-chain primers is a key determinant of the final MBFA profile of the bacterium.

Elongation and Termination

Following the initial condensation, the growing acyl chain undergoes iterative cycles of reduction, dehydration, and a second reduction, with each cycle adding two carbon units from malonyl-ACP.[8] This elongation process is carried out by a series of enzymes including β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[9] The final chain length is determined by the activity of various enzymes, including β-ketoacyl-ACP synthases I (FabB) and II (FabF).[10]

Diagram: Biosynthesis of Iso- and Anteiso-Methyl-Branched Fatty Acids in Bacteria

MBFA_Biosynthesis cluster_primers Primer Generation cluster_fas Fatty Acid Elongation (FASII Cycle) Valine Valine BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) Valine->BCKDH Leucine Leucine Leucine->BCKDH Isoleucine Isoleucine Isoleucine->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA FabH FabH (Condensation) Isobutyryl_CoA->FabH Isovaleryl_CoA->FabH Methylbutyryl_CoA->FabH Elongation_Cycle Elongation Cycles (FabG, FabZ, FabI, FabF/B) + Malonyl-ACP FabH->Elongation_Cycle Iso_even iso-even MBFA Elongation_Cycle->Iso_even Iso_odd iso-odd MBFA Elongation_Cycle->Iso_odd Anteiso anteiso-MBFA Elongation_Cycle->Anteiso GCMS_Workflow Start Bacterial Cell Pellet Saponification Saponification (NaOH/Methanol, Heat) Start->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Liquid-Liquid Extraction (Organic Solvent) Methylation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Sources

relationship between 4,8-dimethylnonanoic acid and pheromones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Relationship Between 4,8-Dimethylnonanoic Acid and Pheromones

Abstract

4,8-Dimethylnonanoic acid is a branched-chain fatty acid that has been identified as a key component of pheromonal signaling in various species, including insects and mammals. This guide provides a comprehensive technical overview of the synthesis, biosynthesis, and biological activity of 4,8-dimethylnonanoic acid, with a focus on its role as a pheromone. Detailed experimental protocols, data analysis techniques, and visualizations of relevant pathways are presented to support researchers, scientists, and drug development professionals in this field.

Introduction to 4,8-Dimethylnonanoic Acid as a Pheromone

Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. They play crucial roles in a wide range of social and reproductive behaviors, including mate attraction, territory marking, and alarm signaling. 4,8-Dimethylnonanoic acid is a chiral molecule that has been identified as a significant component of the pre-orbital gland secretion in the gray duiker (Sylvicapra grimmia) and as a contributor to the characteristic odor of goat milk. Its structure and specific stereochemistry are critical for its biological activity.

Chemical Properties and Stereochemistry

4,8-Dimethylnonanoic acid (C₁₁H₂₂O₂) is a saturated fatty acid with two methyl branches at positions 4 and 8. The presence of two stereocenters at these positions results in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). The specific stereoisomer present in natural sources is often crucial for its pheromonal activity. For instance, the (4R,8R)- and (4R,8S)-isomers have been identified in the temporal gland secretions of the African elephant, Loxodonta africana.

Synthesis and Analysis of 4,8-Dimethylnonanoic Acid

The unambiguous identification and biological evaluation of 4,8-dimethylnonanoic acid stereoisomers require their stereoselective synthesis.

Stereoselective Synthesis

Several synthetic routes have been developed to obtain the different stereoisomers of 4,8-dimethylnonanoic acid with high enantiomeric purity. A common strategy involves the use of chiral building blocks or asymmetric catalysis.

Experimental Protocol: Stereoselective Synthesis of (4R,8R)-4,8-Dimethylnonanoic Acid

  • Starting Material: Commercially available (R)-citronellol.

  • Step 1: Ozonolysis. Ozonolysis of (R)-citronellol followed by a reductive workup yields (R)-4-methyl-5-hydroxypentanal.

  • Step 2: Wittig Reaction. A Wittig reaction with a suitable phosphonium ylide introduces the remaining carbon chain.

  • Step 3: Asymmetric Hydrogenation. Asymmetric hydrogenation of the resulting α,β-unsaturated ester using a chiral catalyst (e.g., a Ru-BINAP complex) establishes the second stereocenter at C8.

  • Step 4: Hydrolysis. Saponification of the ester group yields the desired (4R,8R)-4,8-dimethylnonanoic acid.

Analytical Techniques

The identification and quantification of 4,8-dimethylnonanoic acid in biological samples require sensitive and selective analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of fatty acids. Derivatization to more volatile esters (e.g., methyl esters) is typically required. Chiral GC columns can be used to separate the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized and isolated compounds. Chiral shift reagents or derivatizing agents can be used to determine the enantiomeric excess.

Table 1: GC-MS and NMR Data for 4,8-Dimethylnonanoic Acid Methyl Ester

TechniqueParameterValue
GC-MS (EI)Retention Time (DB-5 column)Varies with temperature program
Key Mass Fragments (m/z)200 (M+), 169, 143, 101, 88, 74
¹H NMR (CDCl₃)δ (ppm)~0.8-0.9 (d, 6H, 2xCH₃), 1.1-1.7 (m, 9H), 2.3 (t, 2H, CH₂COOH), 3.67 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ (ppm)~19.5, 22.7 (CH₃), 27.9, 30.1, 32.5, 34.2, 36.6, 45.3 (CH₂, CH), 51.4 (OCH₃), 174.5 (C=O)

Biosynthesis of 4,8-Dimethylnonanoic Acid

The biosynthesis of branched-chain fatty acids like 4,8-dimethylnonanoic acid is less understood than that of straight-chain fatty acids. It is believed to involve the incorporation of short-chain carboxylic acid primers, such as propionyl-CoA, instead of acetyl-CoA during fatty acid synthesis.

Biosynthesis Propionyl-CoA Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Primer Branched-Chain Fatty Acyl-CoA Branched-Chain Fatty Acyl-CoA Fatty Acid Synthase->Branched-Chain Fatty Acyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Elongation 4,8-Dimethylnonanoyl-CoA 4,8-Dimethylnonanoyl-CoA Branched-Chain Fatty Acyl-CoA->4,8-Dimethylnonanoyl-CoA Further Elongation & Modification 4,8-Dimethylnonanoic Acid 4,8-Dimethylnonanoic Acid 4,8-Dimethylnonanoyl-CoA->4,8-Dimethylnonanoic Acid Thioesterase

Caption: Proposed biosynthetic pathway of 4,8-dimethylnonanoic acid.

Pheromonal Activity and Behavioral Effects

Role in Chemical Communication

4,8-Dimethylnonanoic acid has been implicated in the chemical communication of several species.

  • Goats and Sheep: This acid is a component of the "ram effect" and "buck effect," where the presence of a male induces ovulation in anestrous females. It is part of a complex mixture of volatile fatty acids that act as a primer pheromone.

  • Elephants: As a component of the temporal gland secretion in African elephants, it is likely involved in chemical signaling related to musth, a period of heightened aggression and sexual activity in males.

Receptor Binding and Signal Transduction

The perception of pheromones like 4,8-dimethylnonanoic acid is mediated by specific olfactory receptors located in the vomeronasal organ (VNO) or the main olfactory epithelium (MOE).

Signal_Transduction cluster_receptor Olfactory Receptor Neuron Pheromone Pheromone OR Odorant Receptor Pheromone->OR G_olf G-protein (Gαolf) OR->G_olf AC Adenylyl Cyclase G_olf->AC cAMP cAMP AC->cAMP CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Ca2+ Ca2+ CNG_Channel->Ca2+ Influx Neuron_Depolarization Neuron_Depolarization Ca2+->Neuron_Depolarization Signal to Brain Signal to Brain Neuron_Depolarization->Signal to Brain

Caption: Generalized signal transduction pathway for odorant perception.

Experimental Protocol: Assessing Behavioral Responses

  • Subjects: Use a cohort of the target species (e.g., female goats in anestrus).

  • Stimuli: Prepare solutions of synthetic 4,8-dimethylnonanoic acid (individual stereoisomers and racemic mixture) in a suitable solvent (e.g., mineral oil). A control group with the solvent alone should be included.

  • Delivery: Apply the stimuli to a neutral object (e.g., a cotton swab) and present it to the subjects.

  • Observation: Record behavioral responses, such as sniffing time, flehmen response, and physiological changes (e.g., heart rate, hormone levels).

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the responses between the different stimuli and the control.

Conclusion and Future Directions

4,8-Dimethylnonanoic acid is a fascinating molecule with a significant role in the chemical communication of various species. Further research is needed to fully elucidate its biosynthetic pathways, identify its specific receptors, and understand the neural circuits underlying the behavioral responses it elicits. The development of potent and selective agonists and antagonists for its receptors could have applications in animal husbandry, pest control, and potentially even human health.

References

  • Goodwin, T. E., et al. (2006). African Elephant Sesquiterpenes. Journal of Natural Products, 69(7), 1079–1082. [Link]

  • Burger, B. V. (2005). Mammalian Pheromones. In The Chemistry of Pheromones and Other Semiochemicals II (pp. 221-278). Springer Berlin Heidelberg. [Link]

  • Iwata, K., et al. (2003). A New Synthesis of (R)- and (S)-4-Methyloctanoic Acid, the Sex Pheromone of the Rhinoceros Beetle. Bioscience, Biotechnology, and Biochemistry, 67(6), 1378-1382. [Link]

An In-Depth Technical Guide to (4R)-4,8-dimethylnonanoic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4,8-dimethylnonanoic acid is a branched-chain fatty acid that has garnered significant interest within the scientific community, particularly in the fields of metabolic disorders and drug development. As a medium-chain fatty acid, it possesses unique metabolic properties that distinguish it from its straight-chain counterparts. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential therapeutic applications of (4R)-4,8-dimethylnonanoic acid, with a focus on its role in anaplerosis for the treatment of fatty acid β-oxidation (FAO) disorders.

Physicochemical Properties

(4R)-4,8-dimethylnonanoic acid is a chiral molecule with a specific stereochemistry at the 4-position. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name (4R)-4,8-dimethylnonanoic acidN/A
Synonyms (R)-4,8-dimethylnonanoic acidN/A
Physical Description Solid (at standard conditions)
XLogP3 3.8

Stereospecific Synthesis of (4R)-4,8-dimethylnonanoic Acid: A Conceptual Workflow

A definitive, publicly available, step-by-step protocol for the synthesis of (4R)-4,8-dimethylnonanoic acid is not readily found in the literature. However, based on established methods for the asymmetric synthesis of chiral fatty acids with remote stereocenters, a plausible and scientifically sound approach can be outlined.[1] The key challenge lies in the stereospecific introduction of the methyl group at the C4 position. A common and effective strategy involves the use of a chiral auxiliary.[1]

The following diagram illustrates a conceptual workflow for the synthesis of (4R)-4,8-dimethylnonanoic acid.

G cluster_synthesis Conceptual Synthesis Workflow start Chiral Auxiliary (e.g., pseudoephedrine derivative) step1 Acylation with a suitable carboxylic acid derivative start->step1 step2 Stereoselective alkylation at the α-position (introduction of the methyl group) step1->step2 step3 Cleavage of the chiral auxiliary step2->step3 step4 Chain elongation (e.g., via Grignard reaction or other C-C bond formation) step3->step4 step5 Oxidation of the terminal functional group to a carboxylic acid step4->step5 end (4R)-4,8-dimethylnonanoic acid step5->end

Caption: Conceptual workflow for the stereospecific synthesis of (4R)-4,8-dimethylnonanoic acid.

Experimental Protocol: General Steps for Stereospecific Synthesis
  • Acylation of the Chiral Auxiliary: The chosen chiral auxiliary is acylated with a suitable carboxylic acid derivative to form a chiral enolate precursor.

  • Stereoselective Alkylation: The chiral enolate is then subjected to alkylation with a methylating agent. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (R) stereocenter at the C4 position.[1]

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule, typically through hydrolysis or reduction, to yield the chiral intermediate.

  • Chain Elongation: The carbon chain is extended to the required nine-carbon backbone through standard organic synthesis techniques, such as Grignard reactions or Wittig olefination followed by hydrogenation.[2]

  • Final Oxidation: The terminal functional group is oxidized to a carboxylic acid to yield the final product, (4R)-4,8-dimethylnonanoic acid.

Analytical Methodologies for Chiral Fatty Acids

The analysis of (4R)-4,8-dimethylnonanoic acid, particularly its quantification in biological matrices, requires methods that are both sensitive and stereospecific. Chiral chromatography is the cornerstone of such analyses.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[5] This can be achieved through two main approaches:

  • Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of fatty acids.[6][7] For chiral analysis, the fatty acids are typically derivatized with a chiral reagent before being introduced into the GC-MS system. This allows for the separation and quantification of the individual enantiomers.

The following diagram illustrates a general workflow for the analysis of (4R)-4,8-dimethylnonanoic acid in biological samples.

G cluster_analysis Analytical Workflow for (4R)-4,8-dimethylnonanoic Acid sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction sample->extraction derivatization Derivatization (e.g., with a chiral reagent) extraction->derivatization analysis Chiral HPLC or GC-MS Analysis derivatization->analysis quantification Quantification analysis->quantification result Concentration of (4R)-4,8-dimethylnonanoic acid quantification->result

Caption: General workflow for the analysis of (4R)-4,8-dimethylnonanoic acid in biological samples.

Therapeutic Potential in Fatty Acid Oxidation (FAO) Disorders

Fatty acid oxidation disorders are a group of inherited metabolic diseases characterized by a defect in the mitochondrial β-oxidation pathway.[8][9][10][11] This impairment in fatty acid metabolism leads to energy deficiency, particularly during periods of fasting or metabolic stress.

The Role of Anaplerosis

Anaplerosis is the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[12] In FAO disorders, the production of acetyl-CoA from fatty acids is reduced, leading to a depletion of TCA cycle intermediates and a subsequent decrease in cellular energy production.

(4R)-4,8-dimethylnonanoic Acid as an Anaplerotic Agent

(4R)-4,8-dimethylnonanoic acid, as a medium-chain fatty acid, can be metabolized through a pathway that generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, a key intermediate of the TCA cycle. This dual contribution to the TCA cycle makes (4R)-4,8-dimethylnonanoic acid a promising anaplerotic therapy for FAO disorders.

The following diagram illustrates the proposed mechanism of action of (4R)-4,8-dimethylnonanoic acid in mitochondrial metabolism.

G cluster_metabolism Mitochondrial Metabolism and Anaplerosis compound (4R)-4,8-dimethylnonanoic acid beta_oxidation β-oxidation compound->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa energy Energy Production (ATP) tca_cycle->energy succinyl_coa->tca_cycle

Caption: Proposed mechanism of anaplerosis by (4R)-4,8-dimethylnonanoic acid.

Conclusion and Future Directions

(4R)-4,8-dimethylnonanoic acid represents a promising therapeutic agent for the treatment of FAO disorders. Its unique metabolic fate allows it to serve as an anaplerotic substrate, replenishing the TCA cycle and potentially mitigating the energy deficiency characteristic of these conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to develop and validate robust clinical trial protocols to assess its efficacy and safety in patients with FAO disorders. The development of scalable and cost-effective stereospecific synthetic routes will also be crucial for its translation into a clinically viable therapeutic.

References

  • Synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R). (2025). ResearchGate. Retrieved from [Link]

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (2025). ResearchGate. Retrieved from [Link]

  • 4,8-Dimethylnonanoic acid. PubChem. Retrieved from [Link]

  • Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS. (2022). National Institutes of Health. Retrieved from [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]

  • The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. ResearchGate. Retrieved from [Link]

  • Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. (1984). PubMed. Retrieved from [Link]

  • Effects of fatty acids on mitochondria: implications for cell death. (2000). PubMed. Retrieved from [Link]

  • Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthesis. (1983). PubMed. Retrieved from [Link]

  • Catabolism of saturated 4-thia fatty acids in mitochondria. In... ResearchGate. Retrieved from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. Retrieved from [Link]

  • Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). ACS Publications. Retrieved from [Link]

  • Mechanisms by Which Dietary Fatty Acids Regulate Mitochondrial Structure-Function in Health and Disease. (2018). PubMed Central. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. DSpace@UM. Retrieved from [Link]

  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
  • Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures. (2020). YouTube. Retrieved from [Link]

  • Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. (2024). Biophysics Reports. Retrieved from [Link]

  • Fatty acid oxidation disorders. (2019). PubMed. Retrieved from [Link]

  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Retrieved from [Link]

  • Chiral analysis. Wikipedia. Retrieved from [Link]

  • Itaconic acid impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria. ResearchGate. Retrieved from [Link]

  • L-Carnitine Prevents Mitochondrial Damage Induced by Octanoic Acid in the Rat Choroid Plexus. (1990). PubMed. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. (2013). National Institutes of Health. Retrieved from [Link]

  • Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Fatty Acid Synthesis - Part II. Khan Academy. Retrieved from [Link]

  • Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment. (2020). PubMed. Retrieved from [Link]

  • Disorders of Fatty Acid Oxidation. (2013). PubMed. Retrieved from [Link]

Sources

(4R)-4,8-Dimethylnonanoic Acid Lipids: A Technical Guide to Natural Sources and Scientific Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4R)-4,8-dimethylnonanoic acid is a chiral branched-chain fatty acid (BCFA) with emerging interest in the scientific community. While the broader class of BCFAs is recognized for its diverse biological activities and presence in various natural sources, specific information regarding the natural occurrence and biosynthesis of the (4R) stereoisomer remains limited. This technical guide provides a comprehensive overview of the current understanding of (4R)-4,8-dimethylnonanoic acid, addressing its chemical identity, potential natural sources, biosynthetic pathways of related compounds, and methodologies for its study. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic and biotechnological potential of this specific lipid molecule.

Introduction: The Significance of Chirality in Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches on the fatty acid backbone. They are integral components of cell membranes in many bacteria and are also found in marine organisms and ruminant-derived food products. The position and stereochemistry of the methyl groups significantly influence the physicochemical properties and biological activities of BCFAs.

The focal point of this guide, (4R)-4,8-dimethylnonanoic acid, possesses a specific stereoconfiguration at the C-4 position. Stereochemistry plays a pivotal role in the biological activity of molecules, as interactions with chiral biological targets such as enzymes and receptors are often highly specific.[1][2][3][4][5] While one enantiomer of a chiral drug may exhibit therapeutic effects, the other may be inactive or even toxic.[2][5] Therefore, understanding the natural sources and biosynthesis of a specific stereoisomer like (4R)-4,8-dimethylnonanoic acid is crucial for elucidating its biological function and potential applications.

Chemical Identity of (4R)-4,8-Dimethylnonanoic Acid

PropertyValue
IUPAC Name (4R)-4,8-dimethylnonanoic acid
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS Number 13955-70-9
ChEBI ID CHEBI:63864
Structure (Image of the chemical structure of (4R)-4,8-dimethylnonanoic acid would be placed here in a full report)

Known and Potential Natural Sources

Direct evidence for the widespread natural occurrence of (4R)-4,8-dimethylnonanoic acid is currently scarce in publicly available scientific literature. However, based on the known distribution of related BCFAs, several potential sources are worthy of investigation.

Human Metabolism

4,8-dimethylnonanoic acid has been detected in human urine, suggesting it is a product of human metabolism.[6] However, the specific stereochemistry of this endogenously produced acid has not been reported. It is plausible that it is either directly synthesized, a metabolite of other dietary BCFAs, or a product of the gut microbiome.

Marine Sponges: A Promising Frontier

Marine sponges (Phylum Porifera) are renowned for producing a vast array of novel bioactive compounds, including unique lipids and fatty acids.[7][8][9][10][11] These organisms host complex microbial communities that are often implicated in the biosynthesis of these natural products. While (4R)-4,8-dimethylnonanoic acid has not yet been explicitly isolated from marine sponges, the structural diversity of lipids found in these organisms makes them a highly promising source for future discovery efforts.

Bacterial Origins

Bacteria are a primary source of BCFAs in nature.[11] They utilize branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-fatty acids. The biosynthesis of a dimethyl-branched fatty acid like 4,8-dimethylnonanoic acid would likely involve a more complex or iterative biosynthetic pathway. The gut microbiome, with its vast and diverse bacterial population, is another potential source of this and other novel BCFAs.

Biosynthesis of Branched-Chain Fatty Acids: A Mechanistic Overview

While the specific biosynthetic pathway for (4R)-4,8-dimethylnonanoic acid is not yet elucidated, the general principles of BCFA biosynthesis in bacteria provide a foundational understanding.

The biosynthesis of BCFAs is initiated by the conversion of BCAAs into their corresponding α-keto acids by a branched-chain amino acid transferase. These α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers. These primers are subsequently elongated by the fatty acid synthase (FAS) system, with malonyl-CoA serving as the two-carbon donor in each elongation cycle.

BCFA_Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) aKeto Branched-Chain α-Keto Acids BCAA->aKeto Branched-Chain Amino Acid Transferase bSC_ACoA Branched Short-Chain Acyl-CoA Primers aKeto->bSC_ACoA Branched-Chain α-Keto Acid Dehydrogenase BCFA Branched-Chain Fatty Acids bSC_ACoA->BCFA Fatty Acid Synthase (FAS) MalonylCoA Malonyl-CoA MalonylCoA->BCFA Elongation

Figure 1. Generalized biosynthetic pathway of branched-chain fatty acids in bacteria.

The formation of a dimethylated structure like 4,8-dimethylnonanoic acid could potentially arise from a primer such as isovaleryl-CoA (derived from leucine) followed by a specific methyltransferase activity during the elongation process, or through the utilization of a uniquely structured primer. The stereospecificity of the methyl group at the C-4 position would be determined by the enzymatic machinery of the producing organism.

Methodologies for Extraction, Isolation, and Characterization

The successful identification and quantification of (4R)-4,8-dimethylnonanoic acid from natural sources require a robust analytical workflow.

Experimental Protocol: Lipid Extraction from a Putative Marine Sponge Source

This protocol outlines a general procedure for the extraction of total lipids from a marine sponge sample.

1. Sample Preparation:

  • Lyophilize the fresh or frozen sponge tissue to remove water.
  • Grind the dried tissue into a fine powder.

2. Lipid Extraction (Bligh-Dyer Method):

  • To the powdered sponge tissue (e.g., 10 g), add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) and homogenize thoroughly.
  • Add an additional volume of chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.
  • Centrifuge the mixture to facilitate phase separation. The lower chloroform layer will contain the lipids.
  • Carefully collect the lower chloroform layer.
  • Dry the lipid extract under a stream of nitrogen gas.

3. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Resuspend the dried lipid extract in a known volume of methanolic NaOH or KOH.
  • Heat the mixture to saponify the lipids into free fatty acids.
  • Acidify the mixture and extract the free fatty acids with a non-polar solvent (e.g., hexane).
  • Evaporate the solvent and add a methylating agent (e.g., BF3-methanol or methanolic HCl) and heat to convert the free fatty acids into their corresponding FAMEs. This derivatization step is crucial for enhancing volatility for gas chromatography analysis.

start [label="Marine Sponge Sample"]; lyophilize [label="Lyophilization & Grinding"]; extract [label="Lipid Extraction\n(Bligh-Dyer)"]; separate [label="Phase Separation"]; collect [label="Collect Chloroform Layer"]; dry [label="Dry Lipid Extract"]; saponify [label="Saponification"]; esterify [label="FAME Derivatization"]; analyze [label="GC-MS & Chiral GC Analysis"];

start -> lyophilize; lyophilize -> extract; extract -> separate; separate -> collect; collect -> dry; dry -> saponify; saponify -> esterify; esterify -> analyze; }

Figure 2. Experimental workflow for the extraction and analysis of fatty acids from a marine sponge.

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for identifying and quantifying FAMEs. The retention time and mass spectrum of the derivatized (4R)-4,8-dimethylnonanoic acid can be compared to an authentic standard for positive identification.

  • Chiral Gas Chromatography: To determine the enantiomeric composition and confirm the (4R) configuration, chiral GC columns are essential. These columns can separate the FAMEs of the (R) and (S) enantiomers, allowing for their individual quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel compounds, particularly when standards are unavailable, NMR (¹H and ¹³C) is an indispensable tool.

Potential Biological Activities and Drug Development Implications

While the specific biological activities of (4R)-4,8-dimethylnonanoic acid are yet to be extensively studied, the broader class of BCFAs exhibits a range of interesting properties, including:

  • Antimicrobial Activity: Some BCFAs have demonstrated antimicrobial effects.

  • Modulation of Membrane Fluidity: The branched structure of BCFAs can influence the physical properties of cell membranes.

  • Signaling Molecules: Certain fatty acids act as signaling molecules in various cellular processes.

Given the importance of stereochemistry in drug action, the enantiomerically pure (4R)-4,8-dimethylnonanoic acid could present a unique pharmacological profile. Its potential as a lead compound in drug discovery programs warrants further investigation, particularly in areas such as infectious diseases and metabolic disorders.

Future Directions and Conclusion

The study of (4R)-4,8-dimethylnonanoic acid is a nascent field with significant potential for discovery. Key future research directions should include:

  • Systematic Screening of Natural Sources: A focused effort to screen diverse natural sources, especially marine sponges and their associated microbiota, as well as various bacterial strains, is needed to identify a reliable natural source of this compound.

  • Elucidation of the Biosynthetic Pathway: Understanding the enzymatic machinery responsible for the synthesis of (4R)-4,8-dimethylnonanoic acid will be crucial for its potential biotechnological production through metabolic engineering.

  • Investigation of Biological Activities: A thorough evaluation of the biological activities of the pure (4R) and (4S) enantiomers is necessary to uncover their therapeutic potential.

References

  • Chen, J., et al. (2022). Bioactive Terpenes from Marine Sponges and Their Associated Organisms. Marine Drugs, 20(4), 249. [Link]

  • Leal, M. C., et al. (2022). Marine Demospongiae: A Challenging Treasure of Bioactive Compounds. Marine Drugs, 20(4), 234. [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem Compound Summary for CID 8158. Retrieved from [Link]

  • Pereira, F., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3328. [Link]

  • Sleiman, M., et al. (2021). Anti-Biofilm Compounds Derived from Marine Sponges. Marine Drugs, 19(9), 513. [Link]

  • Slideshare. (2018). Stereochemistry and biological activity of drugs. [Link]

  • MDPI. (n.d.). Special Issue : Dynamic Stereochemistry of Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Effects of Stereoisomers on Drug Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. PubMed Central. Retrieved from [Link]

  • Inder, P., & Singh, A. (2021). Effects of Stereoisomers on Drug Activity. International Journal of Pharmaceutical Sciences and Research, 12(6), 2956-2963. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. PubMed Central. Retrieved from [Link]

  • Wang, X., et al. (2022). Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018). RSC Advances, 12(1), 1-23. [Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (4R)-4,8-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Chemical Synthesis Division

Introduction: Significance and Synthetic Challenge

(4R)-4,8-Dimethylnonanoic acid is a vital chiral building block and a key component of the aggregation pheromone, Tribolure, used by the confused flour beetle (Tribolium confusum) and the red flour beetle (Tribolium castaneum).[1][2] These insects are significant pests in stored grain products, and their pheromones are crucial for developing effective, environmentally benign pest management strategies through monitoring and mating disruption.[1][3] The biological activity of Tribolure is highly dependent on the stereochemistry of its components, with the (4R,8R) and (4R,8S) isomers of the corresponding aldehyde (4,8-dimethyldecanal) being the most active.[4][5] Consequently, the synthesis of optically pure (4R)-4,8-dimethylnonanoic acid is of considerable interest.

The primary synthetic challenge lies in the precise installation of the stereocenter at the C4 position. This guide details two robust, field-proven strategies for achieving this stereoselectivity:

  • Strategy A: Chiral Pool Synthesis. Leveraging a readily available, enantiopure natural product as a starting material.

  • Strategy B: Asymmetric Alkylation. Employing a chiral auxiliary to direct the stereoselective formation of the key C-C bond.

This document provides the theoretical underpinnings of each approach, detailed step-by-step protocols, and guidance for characterization to ensure both chemical and enantiomeric purity.

Strategic Approaches to Stereocontrol

The choice of synthetic strategy is often dictated by factors such as the availability of starting materials, scalability, and desired enantiomeric purity.

Chiral Pool Synthesis: The Power of Nature's Asymmetry

The chiral pool approach is an efficient strategy that utilizes naturally occurring chiral molecules as starting materials.[6][7] For the synthesis of (4R)-4,8-dimethylnonanoic acid, the monoterpene (R)-(+)-pulegone is an excellent choice. It is commercially available in high enantiomeric purity and possesses a methyl-bearing stereocenter that can be homologated to become the C4 stereocenter of the target molecule. The key is to cleave the pulegone ring system without racemizing the existing stereocenter and then build the rest of the carbon chain.

Chiral Auxiliary-Mediated Synthesis: Building Asymmetry

When a suitable chiral pool starting material is unavailable, asymmetry must be constructed from achiral precursors. Chiral auxiliaries are temporary chiral groups that are attached to a substrate, direct a stereoselective reaction, and are then removed. For installing a methyl group at a remote stereocenter, the use of pseudoephedrine as a chiral auxiliary offers a reliable and highly diastereoselective method for the alkylation of amide enolates.[8] This approach provides excellent stereocontrol and is applicable to a wide range of chiral acid syntheses.[8][9]

Protocol 1: Chiral Pool Synthesis from (R)-(+)-Pulegone

This protocol outlines a multi-step synthesis starting from the natural product (R)-(+)-pulegone. The key transformations involve oxidative cleavage of the cyclohexenone ring and subsequent functional group manipulations.

Workflow Overview: (R)-(+)-Pulegone Route

Pulegone (R)-(+)-Pulegone Ozonolysis Step 1: Reductive Ozonolysis Pulegone->Ozonolysis KetoEster (R)-3-Methyl-6-oxoheptanoic acid derivative Ozonolysis->KetoEster Wittig Step 2: Wittig Reaction KetoEster->Wittig UnsaturatedEster Unsaturated Ester Intermediate Wittig->UnsaturatedEster Reduction Step 3: Catalytic Hydogenation UnsaturatedEster->Reduction SaturatedEster Saturated Ester Intermediate Reduction->SaturatedEster Hydrolysis Step 4: Saponification & Acidification SaturatedEster->Hydrolysis Target (4R)-4,8-Dimethylnonanoic Acid Hydrolysis->Target

Caption: Synthetic workflow from (R)-(+)-pulegone.

Detailed Experimental Protocol

Step 1: Oxidative Cleavage of (R)-(+)-Pulegone

The initial step involves the ozonolysis of pulegone to cleave the double bond and the ring, yielding a keto-acid intermediate.

  • Setup: Dissolve (R)-(+)-pulegone (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂/MeOH, 9:1) in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC or the appearance of a persistent blue color, indicating the consumption of the starting material.

  • Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq) or triphenylphosphine (TPP, 1.2 eq), and allow the mixture to warm slowly to room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude keto-acid can be purified by column chromatography or carried forward to the next step.

Step 2: Wittig Reaction

This step introduces the isobutylidene moiety.

  • Ylide Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), suspend isopropyltriphenylphosphonium iodide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour at room temperature to form the orange-red ylide.

  • Reaction: Cool the ylide solution to -78 °C. Add a solution of the keto-ester intermediate from Step 1 (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting unsaturated ester by silica gel chromatography.

Step 3: Catalytic Hydrogenation

This step reduces the carbon-carbon double bond to yield the saturated carbon skeleton.

  • Setup: Dissolve the unsaturated ester from Step 2 (1.0 eq) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Hydrogenation: Place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to obtain the crude saturated ester.

Step 4: Saponification and Acidification

The final step is the hydrolysis of the ester to the target carboxylic acid.

  • Hydrolysis: Dissolve the saturated ester from Step 3 in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH, 3-5 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, (4R)-4,8-dimethylnonanoic acid.

Expected Results
StepTransformationTypical YieldKey Analytical Data
1-2Pulegone → Unsaturated Ester60-70% (over 2 steps)¹H NMR, ¹³C NMR, IR
3Hydrogenation>95%Disappearance of olefinic protons in ¹H NMR
4Saponification>90%IR (broad O-H stretch), Chiral GC/HPLC for e.e.
Overall (R)-Pulegone → Target Acid ~50-60% Optical Rotation, Mass Spectrometry

Protocol 2: Asymmetric Synthesis via Pseudoephedrine Amide Alkylation

This protocol builds the chiral center using a well-established asymmetric alkylation method.[8]

Workflow Overview: Chiral Auxiliary Route

Heptanoyl Heptanoyl Chloride Coupling Step 1: Amide Coupling Heptanoyl->Coupling Pseudo (1R,2R)-Pseudoephedrine Pseudo->Coupling Amide N-Heptanoyl Pseudoephedrine Amide Coupling->Amide Alkylation Step 2: Diastereoselective Alkylation (MeI) Amide->Alkylation MethylatedAmide Alkylated Amide Intermediate Alkylation->MethylatedAmide Hydrolysis Step 3: Acidic Hydrolysis MethylatedAmide->Hydrolysis Target (4R)-4,8-Dimethylnonanoic Acid Hydrolysis->Target Auxiliary Auxiliary Recovered Hydrolysis->Auxiliary

Caption: Asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of the Pseudoephedrine Amide

  • Setup: To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ at 0 °C, add pyridine (1.5 eq).

  • Acylation: Slowly add heptanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide, which can be purified by recrystallization or chromatography.

Step 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

  • Enolate Formation: Under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA, 2.2 eq, prepared fresh or as a solution) dropwise. Stir the resulting solution at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

  • Alkylation: Add methyl iodide (MeI, 3.0 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product before purification. Purify by silica gel chromatography.

Step 3: Hydrolysis and Auxiliary Removal

  • Cleavage: Reflux the alkylated amide from Step 2 in a mixture of THF and aqueous sulfuric acid (e.g., 3-6 M H₂SO₄) for 12-24 hours, until TLC indicates complete consumption of the starting material.

  • Product Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (4R)-4,8-dimethylnonanoic acid.

  • Auxiliary Recovery: The aqueous layer contains the protonated pseudoephedrine. Basify the aqueous layer with NaOH to pH >12 and extract with CH₂Cl₂ to recover the chiral auxiliary for reuse.

Expected Results
StepTransformationTypical d.r.Typical YieldKey Analytical Data
1Amide FormationN/A>90%¹H NMR, ¹³C NMR
2Alkylation>95:585-95%¹H NMR (for d.r.), HPLC
3HydrolysisN/A80-90%Chiral GC/HPLC for e.e.
Overall Heptanoyl Chloride → Target Acid >90% e.e. ~65-75% Optical Rotation

Characterization and Quality Control

To validate the synthesis, the final product must be thoroughly characterized.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure.

  • Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to assess chemical purity.

  • Stereochemical Confirmation: The enantiomeric excess (e.e.) is the most critical parameter. It should be determined by chiral GC or HPLC, often after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester). The specific optical rotation, [α]D, should also be measured and compared to literature values.

Conclusion

Both the chiral pool synthesis from (R)-(+)-pulegone and the asymmetric alkylation using a pseudoephedrine auxiliary represent robust and scalable methods for producing (4R)-4,8-dimethylnonanoic acid in high enantiomeric purity. The chiral pool approach is often more economical for large-scale synthesis due to the low cost of the starting material. The chiral auxiliary method offers greater flexibility and can be adapted for the synthesis of various other chiral acids, making it a powerful tool in a drug discovery or chemical biology setting. The choice of method will depend on the specific project requirements, scale, and available resources.

References

  • Chen, C., Xu, W., & Zhang, A. (2015). An efficient asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal, the most active component of natural Tribolure. Chirality, 27(11), 816-820. [Link]

  • Mori, K., & Kuwahara, S. (1986). Synthesis of (4R,8R)- and (4S,8R)-4,8-dimethyldecanal: The common aggregation pheromone of flour beetles. Tetrahedron, 42(20), 5539-5544. [Link]

  • Muñoz, L., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(2), 220-224. [Link]

  • Rodriguez, S., & Quideau, S. (2006). Synthesis of Tribolure, the Common Aggregation Pheromone of Four Tribolium Flour Beetles. Tetrahedron Letters, 47(16), 2739-2742. [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. UVic Chemistry. [Link]

  • Zarbin, P. H. G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40, 661-692. [Link]

  • Insects Limited. (n.d.). Red & Confused Flour Beetle Bullet Lure. [Link]

  • Insects Limited. (n.d.). Confused Flour Beetle. [Link]

  • Gordon, W. P., Huitric, A. C., & Nelson, S. D. (1984). The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran. Drug Metabolism and Disposition, 12(5), 631-636. [Link]

Sources

derivatization of (4R)-4,8-dimethylnonanoic acid for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the gas chromatographic (GC) analysis of (4R)-4,8-dimethylnonanoic acid , a branched-chain fatty acid (BCFA) critical in metabolic research (anaplerosis in FAO disorders) and natural product biosynthesis (capsaicinoids). Due to the polar carboxylic acid moiety and the specific stereocenter at C4, direct GC analysis results in poor peak symmetry and adsorption losses. This guide prioritizes Acid-Catalyzed Methylation (FAME formation) as the method of choice to ensure volatility, thermal stability, and preservation of the C4 chiral center, enabling precise quantification and enantiomeric resolution on specialized columns.

Strategic Method Selection

The analysis of (4R)-4,8-dimethylnonanoic acid requires a derivatization strategy that addresses three chemical constraints:

  • Volatility: The free acid hydrogen bonds strongly, requiring conversion to a non-polar ester or ether.

  • Steric Hindrance: The methyl branch at C4 is sufficiently distal from the C1 carboxyl group to allow standard esterification rates, unlike C2-substituted acids (e.g., ibuprofen).

  • Stereochemical Integrity: The C4 chiral center is not alpha to the carbonyl; therefore, it is resistant to racemization under standard acidic or basic conditions.

Comparison of Derivatization Routes
MethodReagentReaction TypeSuitability for (4R)-4,8-DMNA
Acid-Catalyzed Methylation BF₃-Methanol or H₂SO₄-MethanolEsterificationOptimal. High yield, stable products, preserves chirality.
Silylation BSTFA / TMCSSilyl Ether FormationSecondary. Good for MS structural ID, but derivatives are moisture-sensitive and less stable than FAMEs.
Diazomethane TMS-DiazomethaneMethylationAlternative. Rapid and mild, but reagents are toxic and costly. Best for micro-scale samples.

Decision: This protocol focuses on Acid-Catalyzed Methylation using BF₃-Methanol due to its robustness, cost-effectiveness, and the high stability of the resulting Fatty Acid Methyl Esters (FAMEs).

Experimental Protocols

Protocol A: Acid-Catalyzed Methyl Esterification (Gold Standard)

Target: Quantification and Enantiomeric Purity Analysis

Reagents Required:

  • (4R)-4,8-dimethylnonanoic acid standard or sample.[1][2]

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v).
    
  • n-Hexane (HPLC Grade).

  • Sodium Chloride (saturated aqueous solution).

  • Internal Standard: Methyl Decanoate (C10:0) or Nonadecanoic Acid (C19:0).[3]

Step-by-Step Procedure:

  • Sample Preparation: Weigh 5–10 mg of the fatty acid sample into a 10 mL screw-cap glass reaction vial (Teflon-lined cap).

    • Note: If analyzing biological fluids, perform a Folch extraction (Chloroform:Methanol 2:1) first to isolate total lipids.

  • Solubilization: Add 1.0 mL of n-Hexane to dissolve the sample.

  • Catalyst Addition: Add 2.0 mL of 14% BF₃-Methanol reagent.

    • Mechanism:[4] The Lewis acid (

      
      ) activates the carbonyl carbon, facilitating nucleophilic attack by methanol.
      
  • Incubation: Cap tightly and heat at 60°C for 10 minutes in a heating block.

    • Critical: Do not overheat. While C4-branching does not sterically hinder the reaction significantly, excessive heat (>100°C) can degrade other polyunsaturated components if present in a complex matrix.

  • Quenching: Cool the vial to room temperature. Add 1.0 mL of Saturated NaCl solution and 1.0 mL of n-Hexane .

  • Extraction: Vortex vigorously for 30 seconds. Allow layers to separate (centrifuge at 2000 rpm for 2 mins if emulsion forms).

    • Phase Separation: The upper hexane layer contains the (4R)-4,8-dimethylnonanoic acid methyl ester (FAME).

  • Drying: Transfer the upper hexane layer to a clean vial containing approx. 100 mg of anhydrous Sodium Sulfate (

    
    )  to remove residual water.
    
  • Final Dilution: Transfer the dry hexane supernatant to a GC autosampler vial.

Protocol B: Rapid Silylation (For Structural Confirmation)

Target: Mass Spectrometry Identification (Fragment Ion Analysis)

  • Dissolve 1 mg sample in 100 µL Pyridine.

  • Add 100 µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes .

  • Inject directly into GC-MS (Avoid moisture; moisture hydrolyzes silyl esters).

Gas Chromatography Parameters

To validate the (4R) stereochemistry, the analyst must choose between an Achiral Column (for chemical purity) and a Chiral Column (for enantiomeric excess).

Configuration 1: Achiral Analysis (Purity & Quantitation)
  • Column: DB-23 or HP-88 (High polarity cyanopropyl phase).[5]

    • Why: Excellent separation of branched isomers from straight-chain impurities.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 10°C/min to 180°C.

    • Ramp 5°C/min to 240°C (hold 5 min).

  • Detector: FID (260°C) or MS (Scan 40-400 m/z).

Configuration 2: Enantioselective Analysis (Chiral Resolution)
  • Column: Cyclosil-B or Rt-βDEXsm (β-Cyclodextrin based).

    • Mechanism:[4] The (4R) and (4S) methyl esters form transient diastereomeric complexes with the chiral cyclodextrin cavity, resulting in different retention times.

  • Oven Program (Isothermal Optimized):

    • Isothermal analysis at 110°C - 130°C often yields better resolution (

      
      ) for enantiomers than fast ramping.
      
  • Validation: Inject a racemic mixture (rac-4,8-dimethylnonanoic acid methyl ester) to establish the separation factor (

    
    ) before analyzing the (4R) sample.
    

Data Visualization & Workflow

The following diagram illustrates the decision matrix and experimental workflow for processing (4R)-4,8-dimethylnonanoic acid.

G Start Sample: (4R)-4,8-Dimethylnonanoic Acid Deriv_Choice Select Derivatization Start->Deriv_Choice FAME Acid-Catalyzed Methylation (BF3-MeOH) Deriv_Choice->FAME Standard (Robust) Silyl Silylation (BSTFA/TMCS) Deriv_Choice->Silyl Rapid (MS ID only) Extract Hexane Extraction (Isolate FAME) FAME->Extract GC_Choice Select Column Silyl->GC_Choice Direct Inject Extract->GC_Choice Achiral Achiral Column (DB-23) Quantification/Purity GC_Choice->Achiral General Profiling Chiral Chiral Column (Cyclosil-B) Enantiomeric Excess (ee%) GC_Choice->Chiral Stereo-Analysis Result Data Analysis (FID/MS) Achiral->Result Chiral->Result

Figure 1: Analytical workflow for the derivatization and GC selection for branched-chain fatty acids.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Small Peaks Incomplete methylation or water in reaction.Ensure reagents are fresh (BF₃ absorbs moisture). Increase reaction time to 20 mins.
Peak Tailing Adsorption of free acid (Incomplete reaction).Re-derivatize. Ensure inlet liner is deactivated (silanized).
Extra Peaks Transesterification of solvent impurities or septum bleed.Use HPLC-grade Hexane.[4] Use high-temp septa. Run a solvent blank.
No Chiral Separation Column temperature too high.Lower oven temp to 110°C isothermal. Interaction energy differences are maximized at lower temps.

References

  • VulcanChem. (2024). Biochemical Significance of 4,8-Dimethylnonanoic Acid.Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation.[6]Link

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.Link

  • PubChem. (2023). Compound Summary: (4R)-4,8-dimethylnonanoic acid.[1][2] National Library of Medicine. Link

  • ResearchGate. (2023). Evaluation of derivatization methods for very long chain fatty acids.Link

Sources

Application Notes & Protocols: Stereoselective Synthesis of 4,8-Dimethylnonanoic Acid from Chiral Pool Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of 4,8-dimethylnonanoic acid, a branched-chain fatty acid of significant interest in metabolic research and as a potential therapeutic agent. The synthesis leverages the chiral pool, utilizing the readily available and enantiopure terpene, (R)- or (S)-citronellol, as a starting material. This approach offers a strategic and efficient pathway to obtaining specific stereoisomers of the target molecule, which is crucial for elucidating its biological functions and for the development of stereochemically pure pharmaceuticals. Detailed experimental protocols, mechanistic insights, and data presentation are included to enable researchers to replicate and adapt these methods for their specific needs.

Introduction: The Significance of 4,8-Dimethylnonanoic Acid and the Chiral Pool Approach

4,8-Dimethylnonanoic acid is a medium-chain, branched-chain fatty acid that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders.[1] Its unique structure distinguishes it from endogenous straight-chain fatty acids, leading to different metabolic fates and physiological effects.[1][2] Research suggests that 4,8-dimethylnonanoic acid may play a role in modulating cellular energy metabolism, making it a molecule of interest for conditions associated with mitochondrial dysfunction.[1]

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers of 4,8-dimethylnonanoic acid is paramount for both research and therapeutic development. The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes naturally occurring, enantiomerically pure compounds as starting materials.[3][4] Terpenes, such as citronellol, are abundant and inexpensive chiral building blocks, making them ideal precursors for the synthesis of complex chiral molecules.[3][4] This guide details a synthetic route to 4,8-dimethylnonanoic acid commencing from (R)- or (S)-citronellol, allowing for the selective preparation of the desired enantiomer.

Strategic Overview of the Synthesis

The retrosynthetic analysis for 4,8-dimethylnonanoic acid from citronellol reveals a logical pathway involving key transformations: oxidative cleavage of the double bond, chain extension, and functional group manipulations. The stereocenter at C4 of the target molecule is derived directly from the C3 stereocenter of citronellol. The second stereocenter at C8 is introduced via the isobutyl group inherent in the citronellol backbone.

The forward synthesis, therefore, involves the following key stages:

  • Protection of the primary alcohol of citronellol to prevent its oxidation in subsequent steps.

  • Oxidative cleavage of the carbon-carbon double bond to yield a shorter-chain aldehyde.

  • Chain extension of the aldehyde to introduce the remaining carbon atoms of the nonanoic acid backbone.

  • Oxidation of the resulting terminal functional group to the carboxylic acid.

  • Deprotection of the primary alcohol, followed by its conversion to the terminal methyl group.

The following diagram illustrates the overall synthetic strategy:

G cluster_0 Synthetic Strategy Citronellol (R)- or (S)-Citronellol Protected_Citronellol Protected Citronellol Citronellol->Protected_Citronellol Protection Aldehyde Chiral Aldehyde Protected_Citronellol->Aldehyde Oxidative Cleavage Extended_Chain Chain-Extended Intermediate Aldehyde->Extended_Chain Chain Extension Target_Molecule 4,8-Dimethylnonanoic Acid Extended_Chain->Target_Molecule Oxidation & Deprotection

Caption: Overall synthetic workflow from citronellol to 4,8-dimethylnonanoic acid.

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of (4R,8)-4,8-dimethylnonanoic acid from (R)-citronellol. The synthesis of the (4S,8) enantiomer can be achieved by starting with (S)-citronellol.

Protection of (R)-Citronellol

The primary alcohol of (R)-citronellol is protected as a silyl ether to prevent its oxidation during the subsequent oxidative cleavage step. A common and robust protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

Protocol 1: Synthesis of (R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethyloct-6-ene

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
(R)-Citronellol156.2710.0 g64.0
Imidazole68.085.45 g80.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.7210.6 g70.4
Dichloromethane (DCM), anhydrous-150 mL-

Procedure:

  • To a stirred solution of (R)-citronellol (10.0 g, 64.0 mmol) and imidazole (5.45 g, 80.0 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add tert-butyldimethylsilyl chloride (10.6 g, 70.4 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to afford the protected citronellol as a colorless oil.

Oxidative Cleavage of the Double Bond

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. In this step, the double bond of the protected citronellol is cleaved to yield a chiral aldehyde.

Protocol 2: Synthesis of (R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanal

Reagent/MaterialAmount
(R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethyloct-6-ene15.0 g
Dichloromethane (DCM), anhydrous200 mL
Methanol, anhydrous50 mL
Ozone (O₃)As required
Dimethyl sulfide (DMS)10 mL

Procedure:

  • Dissolve the protected citronellol (15.0 g) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous methanol (50 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove the excess ozone.

  • Add dimethyl sulfide (10 mL) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield (R)-4-((tert-butyldimethylsilyl)oxy)-2-methylbutanal as a colorless oil.

Chain Extension via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide. This step will be used to add the necessary carbon atoms to the aldehyde.

Protocol 3: Synthesis of (R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethylnon-5-ene

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Isobutyltriphenylphosphonium bromide399.3115.97 g40.0
n-Butyllithium (n-BuLi), 2.5 M in hexanes-16 mL40.0
Tetrahydrofuran (THF), anhydrous-200 mL-
(R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanal-(from previous step)~30.0

Procedure:

  • To a suspension of isobutyltriphenylphosphonium bromide (15.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C under an inert atmosphere, add n-butyllithium (16 mL of a 2.5 M solution in hexanes, 40.0 mmol) dropwise. The solution will turn a deep red/orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of (R)-4-((tert-butyldimethylsilyl)oxy)-2-methylbutanal (from the previous step, ~30.0 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford the chain-extended product as a colorless oil.

Hydrogenation and Deprotection

The newly formed double bond is reduced, and the silyl protecting group is removed to yield the corresponding alcohol.

Protocol 4: Synthesis of (4R,8)-4,8-Dimethylnonan-1-ol

Reagent/MaterialAmount
(R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethylnon-5-ene(from previous step)
Palladium on carbon (Pd/C), 10%100 mg
Ethanol100 mL
Hydrogen (H₂) gas1 atm (balloon)
Tetra-n-butylammonium fluoride (TBAF), 1 M in THF35 mL
Tetrahydrofuran (THF)50 mL

Procedure:

  • Hydrogenation: Dissolve the alkene from the previous step in ethanol (100 mL) and add 10% Pd/C (100 mg).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).

  • Stir the reaction vigorously under a hydrogen atmosphere for 12-16 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in THF (50 mL) and add TBAF (35 mL of a 1 M solution in THF, 35 mmol).

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to yield (4R,8)-4,8-dimethylnonan-1-ol.

Oxidation to the Carboxylic Acid

The primary alcohol is oxidized to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent or, for milder conditions, a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. Here, a one-pot Jones oxidation is described for simplicity, though care must be taken due to the use of chromium(VI).

Protocol 5: Synthesis of (4R,8)-4,8-Dimethylnonanoic Acid

Reagent/MaterialAmount
(4R,8)-4,8-Dimethylnonan-1-ol(from previous step)
Acetone100 mL
Jones Reagent (CrO₃, H₂SO₄, H₂O)Added dropwise

Procedure:

  • Dissolve the alcohol from the previous step in acetone (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green. Continue adding the reagent until the orange color persists, indicating complete oxidation.

  • Quench the reaction by adding isopropanol dropwise until the green color returns.

  • Add water (100 mL) and extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude carboxylic acid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 70:30, with 1% acetic acid) or by Kugelrohr distillation to obtain the final product, (4R,8)-4,8-dimethylnonanoic acid.

Data Summary

The following table summarizes the expected yields and key characterization data for the intermediates and the final product.

CompoundStructureExpected Yield (%)Key Spectroscopic Data
(R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethyloct-6-ene>95¹H NMR: Characteristic signals for TBDMS group (δ ~0.05 and 0.90 ppm).
(R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanal80-90¹H NMR: Aldehyde proton (δ ~9.6 ppm). IR: C=O stretch (~1725 cm⁻¹).
(R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethylnon-5-ene60-70¹H NMR: Olefinic protons (δ ~5.3-5.5 ppm).
(4R,8)-4,8-Dimethylnonan-1-ol>90 (two steps)¹H NMR: Absence of olefinic and silyl group signals. IR: O-H stretch (~3300 cm⁻¹).
(4R,8)-4,8-Dimethylnonanoic Acid70-80¹H NMR: Carboxylic acid proton (broad singlet, δ >10 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹).

Visualization of the Synthetic Pathway

The following diagram provides a detailed visualization of the synthetic route from (R)-citronellol to (4R,8)-4,8-dimethylnonanoic acid.

G cluster_1 Detailed Synthetic Pathway start (R)-Citronellol step1 Protected Citronellol (R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethyloct-6-ene start->step1 TBDMSCl, Imidazole, DCM step2 Chiral Aldehyde (R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanal step1->step2 1. O₃, DCM/MeOH, -78°C 2. DMS step3 Chain-Extended Alkene (R)-1-((tert-Butyldimethylsilyl)oxy)-3,7-dimethylnon-5-ene step2->step3 Isobutyltriphenylphosphonium bromide, n-BuLi, THF step4 Saturated Alcohol (4R,8)-4,8-Dimethylnonan-1-ol step3->step4 1. H₂, Pd/C, EtOH 2. TBAF, THF end Target Molecule (4R,8)-4,8-Dimethylnonanoic Acid step4->end Jones Reagent, Acetone

Caption: Step-by-step synthesis of 4,8-dimethylnonanoic acid.

Conclusion and Future Perspectives

The synthesis of 4,8-dimethylnonanoic acid from chiral pool precursors like citronellol provides a reliable and stereocontrolled route to this important molecule. The protocols outlined in this guide are robust and can be adapted for the synthesis of related branched-chain fatty acids. Future work could focus on developing more environmentally friendly and catalytic methods for the key transformations, such as replacing stoichiometric oxidants with catalytic aerobic oxidation systems. Furthermore, the synthesis of all four possible stereoisomers of 4,8-dimethylnonanoic acid will be crucial for a comprehensive understanding of its structure-activity relationship in biological systems.

References

  • Mori, K. (2016). A chiral pool-based synthesis of (4R,8R)-4,8-dimethyldecanal, the most active component of natural Tribolure. Beilstein Journal of Organic Chemistry, 12, 2168-2175. [Link]

  • PubChem. (n.d.). 4,8-Dimethylnonanoic acid. Retrieved from [Link]

  • Brill, Z. G., Condakes, M. L., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical reviews, 117(18), 11753–11795. [Link]

  • Gaich, T., & Mulzer, J. (2012). Chiral Pool Synthesis: Starting from Terpenes. In Comprehensive Chirality (pp. 163-206). Elsevier. [Link]

  • Breitenbach, R., et al. (1996). A practical synthesis of 3(S)-methyl-heptanoic acid from (S)-citronellol. Tetrahedron: Asymmetry, 7(2), 435-442. [Link]

Sources

Robust Extraction of Branched-Chain Fatty Acids from Biological Samples for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract & Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids, characterized by a methyl group on the penultimate (iso-) or antepenultimate (anteiso-) carbon of the acyl chain. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes, particularly in bacteria, and are gaining recognition for their roles in human health and disease.[1] Emerging research highlights their potential involvement in metabolic regulation, inflammation, and gut health.[1][2] Accurate quantification of BCFAs in complex biological matrices like plasma, tissues, and cell cultures is crucial for advancing this research. However, their analysis is challenging due to their relatively low abundance and the complexity of biological lipidomes.[3][4]

This guide provides a comprehensive overview and detailed protocols for the efficient extraction of BCFAs from various biological samples. We will delve into the principles behind established methods, including liquid-liquid extraction and saponification, to empower researchers to select and optimize the most suitable workflow for their specific analytical needs, primarily focusing on downstream analysis by gas chromatography-mass spectrometry (GC-MS).

Guiding Principles of BCFA Extraction

The primary goal of any extraction protocol is to efficiently isolate lipids, including BCFAs, from other cellular components like proteins, carbohydrates, and nucleic acids, while minimizing degradation and contamination.[5] The general workflow involves three critical stages: (1) Sample Homogenization & Lipid Solubilization , (2) Purification of the Lipid Fraction , and (3) Preparation for Analysis .

Because BCFAs exist in both free form and esterified within complex lipids (e.g., triglycerides, phospholipids), the chosen method must be able to access the total BCFA pool. This often necessitates a saponification step to hydrolyze ester bonds and release the constituent fatty acids.

dot digraph "BCFA_Extraction_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Part 1: Sample Preparation & Lysis"; bgcolor="#F1F3F4"; style="rounded"; Sample [label="Biological Sample\n(Tissue, Plasma, Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="Homogenization / Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Sample -> Homogenize; }

subgraph "cluster_extraction" { label="Part 2: Lipid Extraction & Hydrolysis"; bgcolor="#F1F3F4"; style="rounded"; LLE [label="Liquid-Liquid Extraction\n(e.g., Folch/Bligh-Dyer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sapon [label="Saponification (Base Hydrolysis)\n(Releases Esterified BCFAs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidify [label="Acidification & Re-extraction\nof Free Fatty Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Part 3: Analysis Preparation"; bgcolor="#F1F3F4"; style="rounded"; Deriv [label="Derivatization to FAMEs\n(e.g., with BF₃-Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="GC-MS Analysis", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Deriv -> Analysis; }

Homogenize -> LLE [label=" Total Lipid\nExtraction "]; LLE -> Sapon [label=" Dried Lipid\nExtract "]; Sapon -> Acidify [label=" Fatty Acid\nSalts "]; Acidify -> Deriv [label=" Purified Free\nFatty Acids "]; }

Figure 1. General workflow for extracting total BCFAs from biological samples.

Sample-Specific Preparation

The initial handling of biological samples is critical for preserving lipid integrity. All procedures should be performed on ice to minimize enzymatic degradation.

  • Plasma/Serum: Typically requires protein precipitation with a solvent like methanol or isopropanol. A common starting point is 100-200 µL of plasma.

  • Tissues (e.g., Adipose, Liver): Must be accurately weighed (e.g., 50-100 mg) and thoroughly homogenized. Mechanical homogenization (e.g., bead beating or rotor-stator) in the presence of the initial extraction solvent is highly effective.

  • Adherent Cell Cultures: Cells should be washed with ice-cold phosphate-buffered saline (PBS) to remove media components. Scrape cells directly into the extraction solvent.

  • Suspension Cells/Bacteria: Pellet cells by centrifugation, wash with PBS, and resuspend the pellet in the extraction solvent.

Core Extraction Methodologies

Two primary approaches are presented: a classic lipid extraction followed by saponification, and a direct saponification method. The choice depends on whether analysis of other lipid classes from the same sample is required.

Protocol 1: Total Lipid Extraction via Modified Bligh & Dyer Method

This method is ideal for obtaining a total lipid extract from which an aliquot can be taken for BCFA analysis, preserving the rest for other lipidomics assays. The principle relies on creating a single-phase solvent system of chloroform, methanol, and water to solubilize lipids, followed by inducing a phase separation to isolate the lipid-containing organic layer.[6][7]

Scientific Rationale:

  • Chloroform (Non-polar): Solubilizes non-polar lipids like triglycerides and cholesteryl esters.

  • Methanol (Polar): Disrupts protein-lipid interactions and helps solubilize polar lipids like phospholipids.

  • The initial monophasic system ensures thorough interaction between solvents and the sample matrix for efficient lipid extraction.[6]

  • Adding water and additional chloroform breaks the single phase into two distinct layers: a lower chloroform layer containing the lipids and an upper aqueous methanol layer with polar metabolites.[6][7]

Step-by-Step Protocol:

  • Homogenization: In a glass tube, homogenize the prepared sample (e.g., 100 mg tissue) in a 3.75 mL mixture of chloroform:methanol (1:2, v/v).[5] For liquid samples like plasma (e.g., 1 mL), add the solvent mixture and vortex vigorously for 10-15 minutes.[5]

  • Phase Separation: Add 1.25 mL of chloroform and mix for 1 minute.[5] Then, add 1.25 mL of purified water and mix for another minute.[5]

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to achieve clear phase separation. A disc of precipitated protein will be visible at the interface.

  • Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a clean glass tube.[5]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The resulting lipid film can be stored at -80°C or immediately processed via saponification (Section 4.2).

Protocol 2: Saponification of Lipid Extracts

Saponification is a base-catalyzed hydrolysis of ester linkages within complex lipids (e.g., triglycerides, phospholipids), releasing glycerol and the salts of the constituent fatty acids (soaps).[8][9] This step is essential for analyzing the total fatty acid profile, including BCFAs.

Scientific Rationale:

  • Base Catalyst (KOH or NaOH): The hydroxide ion attacks the carbonyl carbon of the ester bond, leading to cleavage.[9] Using an ethanolic or methanolic solution ensures the base is soluble in the organic lipid environment.

  • Heating: Increases the reaction rate to ensure complete hydrolysis of all ester bonds.[10]

  • Acidification: After hydrolysis, the fatty acid salts are protonated by adding a strong acid (e.g., HCl), converting them back into their non-polar, free fatty acid form.[11]

  • Re-extraction: The protonated, non-polar free fatty acids are then extracted from the aqueous-alcoholic solution into a non-polar solvent like hexane or dichloromethane.[11]

dot digraph "Saponification_Mechanism" { graph [rankdir=LR, splines=true, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_hydrolysis" { label="Step 1: Base Hydrolysis"; bgcolor="#F1F3F4"; style="rounded"; Trig [label="Complex Lipid\n(e.g., Triglyceride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KOH [label="+ KOH / Methanol\n(Heat)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Salts [label="Fatty Acid Salts (Soaps)\n+ Glycerol", fillcolor="#FBBC05", fontcolor="#202124"]; Trig -> KOH -> Salts; }

subgraph "cluster_extraction" { label="Step 2: Acidification & Extraction"; bgcolor="#F1F3F4"; style="rounded"; HCl [label="+ HCl (Acidify to pH <2)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; FFA [label="Free Fatty Acids (FFAs)\n(Protonated, Non-polar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hexane [label="+ Hexane\n(Liquid-Liquid Extraction)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="BCFAs in Hexane\n(Ready for Derivatization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl -> FFA -> Hexane -> Final; }

Salts -> HCl [lhead=cluster_extraction, ltail=cluster_hydrolysis, label=" Aqueous\nMixture "]; }

Figure 2. Chemical principle of saponification for total BCFA analysis.

Step-by-Step Protocol:

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 4.1 in 1 mL of 0.5 M KOH in methanol.

  • Hydrolysis: Securely cap the tube and heat at 80-85°C in a water bath or heating block for 30 minutes.[10]

  • Cooling & Acidification: Cool the tube to room temperature. Add 1 mL of distilled water. Acidify the mixture to a pH of 1-2 by adding ~0.5 mL of 15% HCl.[11] Verify the pH with pH paper.

  • Extraction of FFAs: Add 2 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 500 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the free fatty acids to a new clean glass tube.

  • Repeat Extraction: Repeat the hexane extraction (steps 4-5) two more times, pooling the hexane layers to maximize recovery.

  • Drying: Evaporate the pooled hexane fractions to dryness under a gentle stream of nitrogen. The resulting free fatty acid pellet is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the polarity of free fatty acids must be reduced to improve their volatility and chromatographic behavior. This is achieved by converting them into fatty acid methyl esters (FAMEs).

Scientific Rationale: The highly polar carboxyl group of a fatty acid can lead to poor peak shape and adsorption to the GC column. Esterification with a reagent like boron trifluoride (BF₃) in methanol neutralizes this polar group, resulting in a more volatile compound suitable for GC analysis.

Step-by-Step Protocol:

  • Reagent Addition: To the dried free fatty acid pellet, add 1 mL of 14% Boron trifluoride-methanol solution (BF₃-Methanol).

  • Methylation Reaction: Securely cap the tube and heat at 95°C for 1 hour.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of distilled water.

  • Separation: Vortex and centrifuge at 500 x g for 5 minutes.

  • Collection & Analysis: Transfer the top hexane layer containing the FAMEs to a GC vial. The sample is now ready for injection into the GC-MS system.

Method Comparison & Troubleshooting

Method Principle Advantages Disadvantages Best For...
Folch/Bligh & Dyer Two-step liquid-liquid extraction using Chloroform:Methanol:Water.[6][7]Well-established, extracts a broad range of lipid classes, allows for aliquoting for different analyses.[12]Labor-intensive, uses chlorinated solvents, requires careful phase separation.Comprehensive lipidomics studies where total lipids are analyzed first.
Direct Saponification One-step hydrolysis of the total sample without prior lipid extraction.Faster, fewer steps, reduces solvent usage.Destroys all other esterified lipid classes, may have more matrix interference.High-throughput screening focused solely on total fatty acid profiles.
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain and elute lipids based on polarity.[13][14]High reproducibility, amenable to automation, can fractionate lipid classes.[13]Higher cost per sample, requires method development to optimize recovery.Cleaner extracts for sensitive MS applications, targeted analysis of specific lipid classes.[14][15]

Troubleshooting Common Issues:

Problem Potential Cause Solution
Low BCFA Yield Incomplete homogenization or lysis.Increase homogenization time/intensity. Ensure tissue is fully disrupted.
Incomplete saponification.Ensure KOH solution is fresh. Verify reaction temperature and time.
Poor phase separation during extraction.Ensure solvent ratios are accurate. Centrifuge at a sufficient speed and for long enough.
Poor GC Peak Shape Incomplete derivatization.Use fresh BF₃-Methanol reagent. Ensure no water is present before adding the reagent.
Active sites in the GC inlet or column.Use a fresh inlet liner. Condition the column according to the manufacturer's instructions.
Contamination Peaks Contaminated solvents or glassware.Use high-purity (e.g., HPLC or Optima grade) solvents. Thoroughly clean all glassware.
Plasticizers from tubes/caps.Use glass tubes and Teflon-lined caps for all steps involving organic solvents.

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
  • Analytical Techniques in Aquaculture Research. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Estimation of Saponification Value of Fats/Oils. (Theory). Biochemistry Virtual Lab I.
  • Davis, G. O., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies.
  • Abeysundara, A. T., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
  • NIST. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies.
  • NIH National Library of Medicine. (2022).
  • Sigma-Aldrich. (n.d.).
  • FAO. (n.d.).
  • NIH National Library of Medicine. (2019). Pitfalls in short-chain fatty acid research: A methodological review.
  • Yang, L., et al. (2024).
  • NIH National Library of Medicine. (2021).
  • Rychlik, M., et al. (2014). Analysis of fatty acid profile in plasma phospholipids by solid-phase extraction in combination with GC.
  • Wallace, P. (2020).
  • Alum, E., et al. (2024). Saponification Process and Soap Chemistry.
  • Institute of Geochemistry Chinese Academy of Sciences. (2016).
  • de la Guevara, B., et al. (2020). An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors. Frontiers.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Fatty Acid Extraction Kit, High Standard (MAK338).
  • mediaTUM. (n.d.). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma.

Sources

Application Note: Optimized Solid-Phase Extraction (SPE) Strategies for Medium-Chain Fatty Acids (MCFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Medium-Chain Fatty Acids (MCFAs), specifically caproic (C6), caprylic (C8), capric (C10), and lauric (C12) acids, act as critical metabolic intermediates and therapeutic targets in ketogenic therapies and metabolic disorder treatments. Unlike Long-Chain Fatty Acids (LCFAs), MCFAs possess unique physicochemical properties—higher water solubility and significant volatility—that render standard lipid extraction protocols (e.g., Folch or Bligh-Dyer) insufficient or prone to high variability.

This guide details two distinct SPE workflows: Mixed-Mode Anion Exchange (MAX) for high-purity extraction from complex matrices (plasma/urine), and Reversed-Phase (C18) for rapid, high-throughput screening.

Key Technical Challenges Addressed
  • Volatility: C6–C8 species are volatile; standard nitrogen evaporation to dryness results in >40% analyte loss.

  • Aqueous Solubility: MCFAs partition poorly into organic solvents compared to LCFAs, leading to breakthrough in standard C18 loading steps if pH is uncontrolled.

  • Ionization Suppression: Co-eluting phospholipids in plasma severely suppress MS signals; mixed-mode SPE is required to deplete these interferences.

Mechanism of Action & Sorbent Selection

Successful extraction relies on exploiting the dual nature of MCFAs: their hydrophobic alkyl tail and their ionizable carboxylic acid head group (pKa ≈ 4.8).

Comparative Sorbent Mechanics
FeatureReversed-Phase (C18) Mixed-Mode Anion Exchange (MAX)
Primary Interaction Van der Waals (Hydrophobic)Electrostatic (Ion Exchange) + Hydrophobic
Analyte State Neutral (Protonated, pH < 3)Ionic (Deprotonated, pH > 6)
Wash Specificity Low (Weak aqueous washes only)High (Aggressive organic washes possible)
Matrix Removal Moderate (Phospholipids often co-elute)Superior (Removes neutrals & phospholipids)
Recommended Use Clean samples (water), Rapid screeningComplex matrices (Plasma, Urine, Tissue)
Mechanistic Visualization

The following diagram illustrates the orthogonal retention mechanisms used in the MAX protocol, which provides the highest purity for MCFA analysis.

SPE_Mechanism cluster_0 Step 1: Loading (pH > 6) cluster_1 Step 2: Washing cluster_2 Step 3: Elution (pH < 3) MCFA_Ion MCFA (R-COO⁻) Interaction Ionic Bond (Strong Retention) MCFA_Ion->Interaction Sorbent_Pos Sorbent (N⁺) Sorbent_Pos->Interaction Interaction->Interaction MCFA Remains Bound Acid Acidic MeOH (H⁺) Interaction->Acid Neutrals Neutral Lipids (Triglycerides) Solvent 100% Methanol Neutrals->Solvent Waste Eluted to Waste Solvent->Waste Release Charge Neutralization (Release) Acid->Release MCFA_Neutral MCFA (R-COOH) Release->MCFA_Neutral

Caption: Mixed-Mode Anion Exchange mechanism. MCFAs are locked by charge during organic washing, then released via acidification.

Experimental Protocols

Protocol A: Mixed-Mode Anion Exchange (MAX) – Gold Standard

Application: Plasma, Serum, Urine. Goal: Maximum purity, removal of phospholipids, quantification of low-abundance MCFAs. Sorbent: Polymeric Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30mg or 60mg.

Reagents Preparation
  • Loading Buffer: 5% Ammonium Hydroxide in water (pH ~10) or 50mM Ammonium Acetate (pH 7). Note: High pH ensures MCFA is deprotonated (COO-).

  • Wash Solvent 1: 5% Ammonium Hydroxide in Water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 2% Formic Acid in Methanol.

Workflow Steps
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma.

    • Add 200 µL Loading Buffer (dilution 1:1).

    • Critical: Do not add strong acid here. We need the MCFA charged (negative).

    • Vortex 30s; Centrifuge at 10,000 x g for 5 min to pellet particulates.

  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Water.

  • Loading:

    • Apply pre-treated sample at gravity flow or low vacuum (< 5 inHg).

    • Mechanism:[2][3][4][5] R-COO⁻ binds to quaternary amine (N⁺) on sorbent.

  • Wash 1 (Matrix Removal):

    • 1 mL 5% NH₄OH in Water. (Removes proteins/salts).

  • Wash 2 (Interference Removal):

    • 1 mL 100% Methanol.

    • Expert Insight: Because the MCFA is ionically bound, 100% MeOH will not elute it. This step aggressively removes neutral lipids (triglycerides, cholesterol) that would otherwise contaminate the GC/LC column.

  • Elution:

    • Apply 2 x 500 µL Elution Solvent (2% Formic Acid in MeOH).

    • Mechanism:[2][3][4][5] Acid protonates the MCFA (R-COOH), breaking the ionic bond. The organic solvent elutes the now-neutral fatty acid.

  • Post-Elution Handling (CRITICAL):

    • DO NOT evaporate to dryness. C6 and C8 are volatile.

    • Add Internal Standard (e.g., d3-Octanoic acid) if not added earlier.

    • Inject directly or dilute with water for LC-MS. For GC-MS, proceed to derivatization immediately.

Protocol B: Reversed-Phase (C18) – Rapid Screening

Application: Clean aqueous samples, buffer solutions. Goal: Speed and simplicity. Sorbent: C18 (Silica or Polymeric), 100mg.

Workflow Steps
  • Sample Pre-treatment:

    • Acidify sample to pH < 3 using 5% Phosphoric Acid or Formic Acid.

    • Reasoning: MCFAs must be neutral (R-COOH) to interact with the hydrophobic C18 chains. If they are charged, they will pass straight through (breakthrough).

  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Acidified Water (pH < 3).

  • Loading:

    • Load acidified sample slowly (1 mL/min).

  • Wash:

    • 1 mL 5% Methanol in Water (Acidified).

    • Warning: Do not exceed 10-15% Methanol. C6 (Caproic acid) is relatively soluble in organic/water mixes and will be lost in the wash if the organic content is too high.

  • Elution:

    • 1 mL 100% Methanol or Acetonitrile.

Analytical Workflow & Decision Matrix

The following flowchart guides the researcher through the decision-making process for selecting the correct extraction and analysis path.

Workflow_Decision cluster_MAX Complex Matrix (High Purity) cluster_C18 Simple Matrix (Rapid) Start Start: Biological Sample Matrix_Check Is Matrix Complex? (Plasma/Urine vs Water) Start->Matrix_Check MAX_Path Protocol A: MAX SPE Matrix_Check->MAX_Path Yes (Plasma/Urine) C18_Path Protocol B: C18 SPE Matrix_Check->C18_Path No (Buffer/Water) Wash_Org Organic Wash (MeOH) Removes Neutrals MAX_Path->Wash_Org Elute_Acid Acidic Elution Wash_Org->Elute_Acid Analysis Analysis Platform Elute_Acid->Analysis Acidify Acidify Sample (pH < 3) C18_Path->Acidify Elute_Org Organic Elution Acidify->Elute_Org Elute_Org->Analysis GCMS GC-MS (Requires Derivatization) Analysis->GCMS Volatile/Non-polar LCMS LC-MS/MS (Direct Injection) Analysis->LCMS Polar/Ionic

Caption: Decision tree for selecting SPE chemistry based on matrix complexity and downstream analysis.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
IssueProbable CauseCorrective Action
Low Recovery (C6-C8) Evaporative Loss STOP evaporating to dryness. Use a "keeper" (e.g., 10µL tetradecane) or elute in a small volume (200µL) and inject directly.
Low Recovery (C6-C8) Breakthrough (C18) Sample pH was not acidic enough. Ensure pH < 3 before loading on C18.
Dirty Baseline (LC-MS) Phospholipid Carryover Switch from C18 to MAX protocol. The 100% MeOH wash step in MAX removes neutral phospholipids.
Variable Quantitation Plastic Binding MCFAs adsorb to polypropylene. Use Glass vials and inserts whenever possible.
Recovery Data Benchmark

Typical recovery rates expected when using the MAX protocol on human plasma (n=6):

AnalyteChain LengthRecovery (%)RSD (%)
Caproic AcidC685 - 92%< 5%
Caprylic AcidC890 - 95%< 4%
Capric AcidC1092 - 98%< 3%
Lauric AcidC12> 95%< 3%

References

  • Vertex AI Search. (2025). Determination of Plasma Free Fatty Acids by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Agilent Technologies. (2020). SPE Method Development Tips and Tricks. Agilent. [Link]

  • Biotage. (2023).[6] When should I choose a mixed-mode SPE?. Biotage Blog. [Link]

  • Waters Corporation. (2023). Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography. Waters. [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of 4,8-Dimethylnonanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chromatographic resolution of 4,8-dimethylnonanoic acid isomers. This compound presents a dual challenge: separating it from structurally similar positional isomers (common in biological lipids or synthetic mixtures) and resolving its specific stereoisomers (enantiomers).[1][2]

The guide is structured as a Tier 3 Support resource, prioritizing causal analysis and validated protocols.

Topic: Chromatographic Resolution of Methyl-Branched Fatty Acid Isomers (4,8-DMNA) Applicable For: GC-MS, GC-FID Difficulty Level: Advanced[3]

Diagnostic Phase: Define the "Isomer" Problem

Before modifying your method, you must identify which type of co-elution is compromising your data. 4,8-dimethylnonanoic acid (4,8-DMNA) presents two distinct isomerism challenges.

Isomer TypeChemical NatureThe ChallengeRecommended Solution Strategy
Positional / Structural Isomers Molecules with methyl branches at different positions (e.g., 4,7-dimethyl vs 4,8-dimethyl).[3]Boiling points and polarities are nearly identical. Standard non-polar columns (DB-5MS) often show a single fused peak.[3]Polarity Tuning: Switch to High-Polarity Cyanopropyl or Ionic Liquid phases.
Stereoisomers (Enantiomers) 4,8-DMNA has a chiral center at C4 .[2][3] (Note: C8 is achiral as it holds two methyl groups). You are separating the (4R) and (4S) enantiomers.Enantiomers have identical physical properties in an achiral environment. They will never separate on standard columns (DB-5, Wax, IL-111).[3]Chiral Selector: Use a Cyclodextrin-based column OR Chiral Derivatization (Menthyl Esters).[3]

Troubleshooting Guide: Structural Isomer Co-elution

Scenario: You observe a shoulder or broad peak where 4,8-DMNA should elute, likely due to interference from other branched fatty acids (e.g., in a complex breakdown of phytanic acid).[3]

Q: Why is my DB-5MS column failing to resolve these isomers?

A: Methyl-branched fatty acid isomers differ only slightly in their van der Waals volumes.[3] On a non-polar 5% phenyl column (DB-5), separation is driven primarily by boiling point.[3] Since these isomers have virtually identical boiling points, the stationary phase lacks the shape-selectivity required to discriminate between them.

Q: What is the superior stationary phase for this separation?

A: You must increase the stationary phase polarity to exploit dipole-dipole interactions and shape selectivity.

  • Gold Standard: Ionic Liquid Phases (e.g., SLB-IL111) .[3]

    • Mechanism:[4][5][6] These phases possess extremely high polarity and unique solvation mechanisms that interact strongly with the pi-electrons of unsaturated bonds (if present) and the specific molecular geometry of branched chains. They offer the highest resolution for FAME isomers.

  • Alternative: High-% Cyanopropyl Phases (e.g., SP-2560, CP-Sil 88, DB-23) .[3]

    • Mechanism:[4][5][6] The cyano-dipole interaction creates a "stiff" stationary phase that retains molecules based on their spatial configuration (shape selectivity).

Protocol: Optimized Separation on SLB-IL111
  • Column: SLB-IL111 (100 m × 0.25 mm × 0.20 µm) - Long column length is critical for isomer resolution.[3]

  • Carrier Gas: Hydrogen (recommended for efficiency) or Helium.

  • Flow Rate: 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start at 140°C (Hold 5 min).

    • Ramp 2°C/min to 200°C. Slow ramp maximizes interaction time.

    • Hold 200°C for 15 min.

  • Derivatization: Convert to Methyl Esters (FAMEs) using BF3-Methanol (Standard Protocol).[3]

Troubleshooting Guide: Enantiomer Resolution (Chiral)

Scenario: You need to determine the enantiomeric purity (R vs S ratio) of 4,8-DMNA, perhaps to confirm biological origin (e.g., Refsum’s disease metabolites) or synthetic purity.

Q: Can I separate enantiomers without buying a new column?

A: Yes, by using Chiral Derivatization .[3] You can convert the enantiomers (which have identical properties) into diastereomers (which have different physical properties) using a chiral alcohol.

  • Reagent: (-)-Menthol.[3][7]

  • Result: You form (-)-Menthyl esters of 4,8-DMNA.[3][7] The (4R)-acid-(-)-menthyl ester and (4S)-acid-(-)-menthyl ester are diastereomers and will separate on an achiral column (like DB-5 or DB-Wax).[3]

Protocol: Synthesis of Menthyl Esters for GC Separation

Mechanism: Acid Chloride formation followed by esterification with chiral alcohol.

  • Reaction: Dissolve 1 mg of fatty acid in 200 µL Thionyl Chloride (

    
    ). Heat at 60°C for 10 min. Evaporate excess 
    
    
    
    under
    
    
    .
  • Esterification: Add 200 µL of a solution containing 10% (-)-Menthol in dry Pyridine. Heat at 60°C for 20 min.

  • Extraction: Dilute with Hexane, wash with water/dilute HCl to remove pyridine. Inject Hexane layer.

  • Analysis: Run on a standard non-polar (DB-5MS) or polar (DB-Wax) column.[3] The diastereomers should separate by 1–2 minutes.

Q: What if I prefer a Chiral Column?

A: If you have high throughput needs, direct analysis of the methyl ester (FAME) or free acid on a chiral column is faster.

  • Recommended Phase: Beta-Cyclodextrin (e.g., Rt-βDEXsm or Cyclosil-B) .[3]

  • Mechanism: The branched fatty acid forms an inclusion complex with the cyclodextrin cavity. The stability of this complex differs between the R and S forms, causing differential retention.

  • Note: Separation of acyclic acids on cyclodextrins can be temperature sensitive. Use a slow ramp (1°C/min) through the elution temperature (approx. 140-160°C).

Visual Workflows & Logic

Decision Tree: Selecting the Right Methodology

The following diagram illustrates the logical path to resolving your co-elution based on the specific isomer type.

G Start START: Define Co-elution Issue CheckType Is the co-eluting peak a Structural Isomer or Enantiomer? Start->CheckType Struct Structural Isomer (e.g., 4,7-dimethyl vs 4,8-dimethyl) CheckType->Struct Positional/Chain Enant Enantiomer ((4R) vs (4S)) CheckType->Enant Stereo (R/S) SolStruct Solution: Polarity & Shape Selectivity Struct->SolStruct SolEnant Solution: Chiral Discrimination Enant->SolEnant ColStruct Column: Ionic Liquid (SLB-IL111) or High-Cyanopropyl (SP-2560) SolStruct->ColStruct DecisionEnant Do you have a Chiral Column? SolEnant->DecisionEnant YesChiral YES: Direct Analysis DecisionEnant->YesChiral NoChiral NO: Chiral Derivatization DecisionEnant->NoChiral MethodChiralCol Use Rt-bDEXsm or Cyclosil-B Deriv: Methyl Ester (FAME) YesChiral->MethodChiralCol MethodDeriv Deriv: (-)-Menthyl Ester Column: Standard DB-5MS or Wax NoChiral->MethodDeriv

Caption: Decision matrix for selecting the appropriate stationary phase and derivatization strategy based on the specific type of 4,8-dimethylnonanoic acid isomerism encountered.

Summary of Critical Parameters

ParameterStructural Isomer ResolutionEnantiomeric Resolution
Derivatization Methyl Ester (FAME) using

(-)-Menthyl Ester (using Menthol/

) OR FAME (if using chiral column)
Column Type Ionic Liquid (SLB-IL111) or Cyanopropyl (SP-2560)Cyclodextrin (Rt-βDEX) or Standard DB-5 (if using Menthyl esters)
Oven Ramp Slow (2°C/min) around 180-200°CSlow (1-2°C/min) around 140-160°C
Mass Spec Mode SIM (Select ions m/z 74, 87, 88, 101 for branched FAMEs)SIM or Full Scan (Menthyl esters have higher mass, look for molecular ion)
Expert Tip: Mass Spectral Identification

When analyzing methyl-branched FAMEs, the position of the branch often suppresses the classic McLafferty rearrangement ion (m/z 74).

  • For 4,8-dimethylnonanoic acid methyl ester , look for diagnostic fragments arising from cleavage adjacent to the methyl branches.[3]

  • If EI (Electron Ionization) spectra are too fragmented to confirm the molecular weight (MW 200.32), switch to Chemical Ionization (CI) with Methane or Ammonia to preserve the

    
     ion.
    

References

  • Ackman, R. G., & Hansen, R. P. (1967).[3] The occurrence of diastereomers of phytanic and pristanic acids and their determination by gas-liquid chromatography. Lipids, 2(5), 357–362.[3] (Establishes the use of menthyl esters for separating isoprenoid fatty acid stereoisomers). [3]

  • Delmonte, P., et al. (2013).[3] Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters. Journal of Chromatography A, 1233, 128-137.[3] (Validates SLB-IL111 for difficult FAME isomer separations).

  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. (Technical guide on Cyclodextrin column selection).

  • Sigma-Aldrich. (2025).[3] Ionic Liquid GC Columns: Separation of Fatty Acid Methyl Esters. (Technical application note for SLB-IL111).

Sources

Technical Support Center: Enhancing Sensitivity for Branched Fatty Acid Detection in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of branched fatty acids (BFAs) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the sensitivity and accuracy of BFA detection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower you to optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the analysis of branched fatty acids in plasma:

Q1: Why is the detection of branched fatty acids in plasma important?

Branched-chain fatty acids (BCFAs) are important signaling molecules and structural components of cell membranes.[1][2] Alterations in their plasma concentrations have been associated with various physiological and pathophysiological conditions, including metabolic disorders and microbial imbalances in the gut.[2] Therefore, sensitive and accurate BFA detection is crucial for biomarker discovery and understanding disease mechanisms.

Q2: What are the primary analytical platforms for BFA analysis in plasma?

The two main platforms for BFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

  • GC-MS is a robust and well-established technique that provides excellent chromatographic separation of fatty acid isomers.[1][2] It typically requires derivatization of the fatty acids to make them volatile.[4][5]

  • LC-MS/MS , particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, offers high sensitivity, selectivity, and often requires less sample preparation.[6][7] Recent advancements have even enabled isomer-selective BFA profiling without derivatization.[2]

Q3: What is derivatization and why is it necessary for GC-MS analysis of fatty acids?

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a particular analytical method. For GC-MS, the polarity and low volatility of free fatty acids make them unsuitable for direct analysis.[4] Converting them into more volatile and non-polar derivatives, such as fatty acid methyl esters (FAMEs), is a common and necessary step.[4]

Q4: How can I improve the sensitivity of my BFA measurements?

Several strategies can be employed to enhance sensitivity:

  • Optimize Sample Preparation: Efficient lipid extraction and derivatization are critical.

  • Use Stable Isotope-Labeled Internal Standards: This is a reliable method for accurate quantification that corrects for analyte loss during sample processing.[4]

  • Choose the Right Derivatization Agent: For high sensitivity in GC-MS, using halogenated derivatizing agents like pentafluorobenzyl (PFB) bromide with negative chemical ionization (NCI) can significantly improve detection limits.[4][8]

  • Select an Appropriate Ionization Technique: Soft ionization techniques like NCI in GC-MS reduce fragmentation and increase the abundance of quantifiable ions.[4]

  • Utilize Advanced LC-MS/MS Methods: Techniques like Multiple Reaction Monitoring (MRM) provide exceptional sensitivity and selectivity.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your BFA analysis workflow.

Section 1: Sample Collection and Storage

Problem: I am seeing high variability between replicate samples.

  • Possible Cause & Solution: Inconsistent sample handling can lead to variability. Ensure that plasma samples are collected using a standardized protocol, processed promptly, and stored at -80°C to minimize enzymatic activity and lipid degradation.[3] The addition of antioxidants like BHT or EDTA during collection can also prevent oxidation of fatty acids.[3]

Problem: My BFA levels seem artificially low.

  • Possible Cause & Solution: Improper storage can lead to the degradation of BFAs. Avoid repeated freeze-thaw cycles. Aliquot plasma samples into smaller volumes before freezing to be used for single experiments.

Section 2: Lipid Extraction

Problem: I have poor recovery of my BFA analytes.

  • Possible Cause & Solution: The chosen lipid extraction method may not be efficient for BFAs. While one-phase extractions are simpler, they can result in incomplete recovery of nonpolar lipids.[9] For comprehensive lipid extraction from plasma, two-phase systems like the Folch or Bligh-Dyer methods, which use a chloroform and methanol mixture, are generally more effective.[10] Another robust method involves using a biphasic solvent system of methanol, methyl tert-butyl ether (MTBE), and water.[11]

  • Expert Tip: Always include a stable isotope-labeled internal standard for your target BFAs before the extraction step. This will allow you to accurately assess and correct for any losses during the extraction process.[4]

Experimental Protocol: High-Efficiency Lipid Extraction from Plasma

This protocol is based on a modified Bligh-Dyer method for robust lipid extraction.

Materials:

  • Plasma sample

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (or PBS)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for derivatization or direct LC-MS analysis.

Section 3: Derivatization

Problem: My derivatization reaction seems incomplete, leading to low signal intensity.

  • Possible Cause & Solution: The reaction conditions may not be optimal. Ensure that your reagents are fresh and anhydrous, as water can interfere with the reaction. The reaction time and temperature should also be optimized. For FAMEs synthesis, heating the sample with a reagent like 5% acetyl chloride in methanol at 75°C for 30 minutes is an effective method.[12]

Problem: I need to significantly increase the sensitivity of my GC-MS analysis.

  • Possible Cause & Solution: Standard FAME derivatization with electron impact (EI) ionization may not be sensitive enough for low-abundance BFAs. Switch to a more sensitive derivatization and ionization strategy. Derivatizing with pentafluorobenzyl (PFB) bromide to form PFB esters, followed by analysis using negative chemical ionization (NCI-MS), can dramatically enhance sensitivity due to the high electron affinity of the PFB group.[4][8]

Experimental Protocol: High-Sensitivity PFB Derivatization for GC-NCI-MS

Materials:

  • Dried lipid extract

  • Pentafluorobenzyl (PFB) bromide solution (10% in acetone)

  • Diisopropylethylamine (DIPEA)

  • Hexane (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To the dried lipid extract, add 50 µL of 10% PFB bromide in acetone and 10 µL of DIPEA.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, add 200 µL of hexane and 200 µL of water.

  • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the PFB-derivatized fatty acids for GC-NCI-MS analysis.

Section 4: GC-MS/LC-MS Analysis

Problem: I am having difficulty separating BFA isomers.

  • Possible Cause & Solution: Your chromatographic conditions are not optimized for isomer separation.

    • For GC-MS: Use a long, polar capillary column (e.g., SP-2560 or DB-23) and a slow, programmed temperature ramp to improve the separation of FAME isomers.[3][13]

    • For LC-MS: A C18 reversed-phase column with a suitable mobile phase gradient can provide good separation of long-chain BFA isomers.[2] For short and medium-chain BFAs, specialized columns may be necessary.[2]

Problem: My signal-to-noise ratio is poor.

  • Possible Cause & Solution:

    • Matrix Effects: Plasma is a complex matrix that can cause ion suppression in the mass spectrometer. Ensure your sample preparation includes a thorough cleanup step. Solid-phase extraction (SPE) can be an effective way to remove interfering substances.

    • Instrument Parameters: Optimize the mass spectrometer parameters, including ionization source settings, collision energy (for MS/MS), and detector voltage, to maximize the signal for your target BFA derivatives.

Data Presentation

Table 1: Comparison of Derivatization and Analytical Methods for BFA Analysis

FeatureGC-EI-MS (FAMEs)GC-NCI-MS (PFB Esters)UHPLC-MS/MS (No Derivatization)
Sensitivity ModerateVery HighHigh to Very High
Sample Prep Derivatization requiredDerivatization requiredMinimal (extraction only)
Throughput ModerateModerateHigh
Isomer Separation Excellent with proper columnExcellent with proper columnGood to Excellent with optimized LC
Primary Use Routine profilingLow-level quantificationHigh-throughput screening & quantification

Visualizations

Experimental Workflow for BFA Analysis

BFA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Collection (-80°C Storage) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., FAMEs, PFB Esters) Extraction->Derivatization For GC-MS LCMS LC-MS/MS Analysis Extraction->LCMS Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: Overall workflow for branched fatty acid analysis in plasma.

Derivatization Reaction for FAME Synthesis

FAME Synthesis BFA Branched Fatty Acid (R-COOH) FAME Fatty Acid Methyl Ester (R-COOCH3) BFA->FAME Methanol Methanol (CH3OH) Methanol->FAME Catalyst Acid Catalyst (e.g., Acetyl Chloride) Catalyst->FAME Water Water (H2O) FAME->Water

Caption: Esterification of a branched fatty acid to a fatty acid methyl ester.

References

  • Han, X., & Gross, R. W. (2005). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Journal of Lipid Research, 46(1), 1-9. [Link]

  • Zuniga, A., & Li, L. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 11(5), 277. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. [Link]

  • ResearchGate. (n.d.). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. [Link]

  • PubMed. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. [Link]

  • MDPI. (2022). Triple Enhancement for Sensitive Immunochromatographic Assay: A Case Study for Human Fatty Acid-Binding Protein Detection. [Link]

  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. [Link]

  • PubMed Central. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • PubMed Central. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. [Link]

  • Agilent. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link]

  • PubMed Central. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [Link]

  • PubMed. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. [Link]

  • PubMed Central. (2012). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. [Link]

  • Analytical Chemistry. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. [Link]

  • ResearchGate. (n.d.). Chromatographic determination of fatty acids in biological material. [Link]

  • Oecologia. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. [Link]

  • MDPI. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]

  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. [Link]

  • MDPI. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. [Link]

  • Protocols.io. (2017). Plasma fatty acids analysis. [Link]

  • PubMed Central. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. [Link]

  • Agilent. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]

  • PubMed Central. (2018). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. [Link]

  • MDPI. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • PubMed. (2014). Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. [Link]

  • MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. [Link]

  • Journal of the American Society for Mass Spectrometry. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. [Link]

  • Schebb Lab. (n.d.). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. [Link]

  • ResearchGate. (n.d.). Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. [Link]

  • Nature Communications. (2021). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. [Link]

  • PubMed. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. [Link]

Sources

Technical Support Center: Enantioselective Separation of (4R)- and (4S)-4,8-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioseparation of 4,8-dimethylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require enantiomerically pure forms of this chiral branched-chain fatty acid. The stereochemistry of a molecule can be pivotal to its biological activity, with one enantiomer potentially exhibiting therapeutic effects while the other could be inactive or even harmful.[1][2][3][4] This document provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions to ensure you can achieve robust and reliable separation of the (4R) and (4S) enantiomers.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chiral separation strategy.

Q1: What are the primary strategies for separating the enantiomers of 4,8-dimethylnonanoic acid?

There are two primary chromatographic strategies for resolving a racemic mixture of a chiral carboxylic acid:

  • Direct Separation: This is the most modern and widely used approach, employing a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6] The enantiomers interact differently with the chiral environment of the column, leading to different retention times and, thus, separation.

  • Indirect Separation: This classic method involves a chemical reaction. The racemic acid is reacted with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers.[7][8][9] Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatography.[10][11] The separated diastereomers are then chemically treated to remove the derivatizing agent, yielding the pure (4R) and (4S) enantiomers.

Q2: How do I choose between direct and indirect methods?

The choice depends on your laboratory's capabilities, sample characteristics, and the ultimate goal of the separation (analytical vs. preparative).

FeatureDirect Method (Chiral HPLC/GC)Indirect Method (Derivatization + Achiral HPLC/GC)
Speed Faster; no derivatization step required.Slower; requires reaction and potential purification steps.
Simplicity Method development can be complex (screening columns/mobile phases).Involves chemical synthesis but uses standard, robust achiral columns.
Cost Chiral columns are significantly more expensive than achiral columns.Achiral columns are inexpensive, but chiral derivatizing agents can be costly.[8]
Sensitivity Direct analysis may suffer if the analyte lacks a strong chromophore for UV detection.Derivatization can introduce a UV-active or fluorescent tag, greatly enhancing sensitivity.[8]
Risk No risk of racemization during analysis.Potential for racemization during the derivatization or cleavage steps.
Purity of Agent Not applicable.The enantiomeric purity of the derivatizing agent must be exceptionally high.

Q3: For direct HPLC, what type of Chiral Stationary Phase (CSP) is best for a branched-chain carboxylic acid?

For acidic compounds like 4,8-dimethylnonanoic acid, several types of CSPs are effective. The most successful are often polysaccharide-based or anion-exchange phases.

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and often a first choice for screening.[12] They operate in normal-phase, reversed-phase, or polar organic modes. For a carboxylic acid, normal phase mode (e.g., hexane/alcohol) with a small amount of an acidic additive is a common starting point.

  • Anion-Exchange CSPs: These columns (e.g., CHIRALPAK QN-AX, QD-AX) are specifically designed for acidic compounds.[13] The separation mechanism is based on an ionic exchange between the negatively charged analyte and the positively charged chiral selector on the stationary phase, providing excellent enantioselectivity.[13]

  • Cyclodextrin-based CSPs: These are particularly effective in reversed-phase mode.[14][15] The chiral recognition mechanism involves the analyte fitting into the hydrophobic cyclodextrin cavity.[14]

Q4: Is GC a viable option for this separation?

Yes, Gas Chromatography (GC) is a powerful technique for this analysis, but it requires derivatization. Carboxylic acids are too polar and not volatile enough for direct GC analysis.[16] They must first be converted to a more volatile derivative, typically a methyl or other alkyl ester.[16][17] The resulting chiral esters can then be separated directly on a chiral GC column, often one containing a cyclodextrin derivative as the CSP.[11][18]

Experimental Workflows & Protocols

Here we provide detailed, step-by-step protocols as a starting point for your method development.

Workflow 1: Overall Separation Strategy

This diagram illustrates the decision-making process for separating the enantiomers of 4,8-dimethylnonanoic acid.

cluster_start Start cluster_method_selection Method Selection cluster_direct Direct Method cluster_indirect Indirect Method cluster_end Result Start Racemic Mixture of 4,8-Dimethylnonanoic Acid Method_Selection Choose Separation Strategy Start->Method_Selection Direct_HPLC Direct Chiral HPLC Method_Selection->Direct_HPLC Direct Derivatization Derivatize with Chiral Reagent (e.g., (S)-(-)-α-methylbenzylamine) Method_Selection->Derivatization Indirect End Pure (4R) and (4S) Enantiomers Direct_HPLC->End Direct_GC Direct Chiral GC (after esterification) Direct_GC->End Achiral_Sep Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->Achiral_Sep Cleavage Cleave Derivatizing Agent Achiral_Sep->Cleavage Cleavage->End

Caption: Decision workflow for enantioseparation.

Protocol 1: Direct Enantioseparation by Chiral HPLC (Normal Phase)

This protocol is a robust starting point for separating 4,8-dimethylnonanoic acid on a polysaccharide-based CSP.

1. Column Selection and Preparation:

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm.
  • Initial Conditioning: Before first use, flush the column with the mobile phase at 0.5 mL/min for at least 1 hour or until a stable baseline is achieved.

2. Mobile Phase Preparation:

  • Composition: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (95 : 5 : 0.1, v/v/v).
  • Rationale: Hexane is the weak solvent, while IPA acts as the polar modifier that modulates retention and selectivity. TFA is a crucial acidic additive; it suppresses the ionization of the carboxylic acid group on the analyte, which prevents peak tailing and improves chromatographic efficiency.[19]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Temperature: 25°C (maintain stable temperature for reproducible retention times).
  • Detection: UV at 210 nm. (Note: Saturated fatty acids have poor UV absorbance; a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would provide much higher sensitivity).
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the racemic 4,8-dimethylnonanoic acid in the mobile phase to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column frit blockage.[20]

5. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Protocol 2: Indirect Separation via Derivatization and Achiral HPLC

This protocol details the conversion to diastereomeric amides followed by separation on a standard reversed-phase column.

1. Derivatization to Diastereomeric Amides:

  • Reagents: Racemic 4,8-dimethylnonanoic acid, (S)-(-)-α-methylbenzylamine (enantiomerically pure), a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), and a suitable solvent like Dichloromethane (DCM).
  • Procedure:
  • In a vial, dissolve 10 mg of racemic 4,8-dimethylnonanoic acid in 1 mL of DCM.
  • Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.
  • Add 1.2 equivalents of DCC.
  • Stir the reaction at room temperature for 4-6 hours.
  • Monitor the reaction by TLC or LC-MS to confirm the formation of the amides.
  • Filter off the dicyclohexylurea (DCU) byproduct and evaporate the solvent. The crude product contains the two diastereomers: (4R)-acid-(S)-amine and (4S)-acid-(S)-amine.

2. Chromatographic Conditions (Achiral Reversed-Phase):

  • Column: Standard C18 column (e.g., 5 µm, 4.6 x 150 mm).
  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic, to be optimized; start with 60:40).
  • Rationale: The newly formed diastereomeric amides have different polarities and three-dimensional shapes, allowing them to be separated on a standard achiral stationary phase.[21] The amide bond also introduces a phenyl group, which significantly enhances UV detectability.
  • Flow Rate: 1.0 mL/min.
  • Temperature: 30°C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems in a question-and-answer format.

cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Problem Poor Resolution (Rs < 1.5) Opt_MP Optimize Mobile Phase - Change % polar modifier - Change alcohol (IPA vs. EtOH) - Adjust acid modifier conc. Problem->Opt_MP Step 1 Opt_Flow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) Opt_MP->Opt_Flow If no improvement Opt_Temp Change Temperature (Try 15°C and 35°C) Opt_Flow->Opt_Temp If no improvement New_CSP Try a Different CSP (e.g., Amylose-based if Cellulose-based failed) Opt_Temp->New_CSP Final Option

Caption: Logical flow for troubleshooting poor resolution.

Q: My enantiomer peaks are not baseline separated (Resolution < 1.5). What should I do?

A: This is the most common issue in chiral method development. Follow these steps systematically:

  • Optimize Mobile Phase Composition: This has the largest impact.

    • Adjust Polar Modifier: Change the percentage of alcohol (e.g., from 5% IPA to 3% or 7%). Small changes can have a large effect on selectivity.

    • Change Polar Modifier Type: Switch from 2-Propanol (IPA) to Ethanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions with the CSP.

    • Adjust Acidic Additive: For acidic analytes, the concentration of TFA or acetic acid is critical. Try increasing it from 0.1% to 0.2% to improve peak shape, which can in turn improve resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, often improving resolution at the cost of longer run times.

  • Change the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Analyze at both a lower (e.g., 15°C) and higher (e.g., 40°C) temperature to see the effect on selectivity. Sometimes, a lower temperature enhances the stability of the transient diastereomeric complexes, improving separation.

  • Try a Different Column: If the above steps fail, the chosen CSP may not be suitable. Screen a column from a different class (e.g., switch from a cellulose-based to an amylose-based or an anion-exchange CSP).

Q: I'm seeing significant peak tailing for both enantiomers. Why is this happening?

A: Peak tailing with acidic compounds is often caused by unwanted secondary interactions with the stationary phase.

  • Insufficient Acid Modifier: The primary cause is likely insufficient suppression of the carboxylate anion. Increase the concentration of your acidic modifier (TFA or acetic acid) in the mobile phase.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving an acidic sample in a purely organic, non-acidified solvent and injecting it into the mobile phase can cause peak distortion.

  • Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Try flushing the column according to the manufacturer's instructions.

Q: I've switched to a new method, but my retention times are inconsistent and resolution is poor. What's wrong?

A: Chiral columns can exhibit "memory effects," where modifiers from previous mobile phases are retained and interfere with the new method.[22]

  • Insufficient Equilibration: The column needs to be thoroughly flushed and equilibrated with the new mobile phase. This can take significantly longer than for achiral columns, sometimes requiring several hours.[20]

  • Dedicated Columns: It is best practice in chiral chromatography to dedicate a column to a specific mobile phase system (e.g., normal phase or reversed phase) to avoid these history effects and ensure method robustness.[22] Using a brand new column for developing a new, validated method is highly recommended.[20]

Q: My analyte does not have a UV chromophore. How can I detect it?

A: This is a key challenge for saturated fatty acids like 4,8-dimethylnonanoic acid.

  • Mass Spectrometry (MS): LC-MS is an ideal solution. It is highly sensitive and provides mass confirmation. Ensure your mobile phase additives are volatile (e.g., use formic acid or ammonium acetate instead of phosphate buffers).[23]

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These "universal" detectors respond to any non-volatile analyte and are excellent alternatives when MS is unavailable.

  • Indirect Method: As mentioned in Protocol 2, derivatizing the acid with a UV-active reagent is a very effective strategy to leverage standard UV detectors.[8]

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (National Center for Biotechnology Information) [Link]

  • Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. (University of Virginia Institutional Repository) [Link]

  • Separating enantiomers. (Lumen Learning) [Link]

  • Enantioselective Separation of 4,8-DHT and Phytotoxicity of the Enantiomers on Various Plant Species. (MDPI) [Link]

  • Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. (Scientific Research Publishing) [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (YouTube) [Link]

  • Process for the separation of a mixture of enantiomers.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (Cureus) [Link]

  • Enantiomer separation of acidic compounds. (Daicel Chiral Technologies) [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (Springer Nature) [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (PubMed) [Link]

  • High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations. (PubMed) [Link]

  • Chiral HPLC Separations. (Phenomenex) [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (LCGC International) [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (ACS Publications) [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (Waters) [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (Restek) [Link]

  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. (ResearchGate) [Link]

  • The Chromatographic Resolution of Chiral Lipids. (AOCS Lipid Library) [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (MDPI) [Link]

  • Trouble with chiral separations. (Chromatography Today) [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. (ResearchGate) [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (Chiral Technologies) [Link]

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (ResearchGate) [Link]

  • Stereochemistry and biological activity of drugs. (SlideShare) [Link]

  • Resolution: Separation of Enantiomers. (Chemistry LibreTexts) [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (AIR Unimi) [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? (ResearchGate) [Link]

  • On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. (MDPI) [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (PubMed) [Link]

  • Acids: Derivatization for GC Analysis. (ResearchGate) [Link]

  • McMurry, J.E. (2011) Organic Chemistry. 8th Edition, Brooks Cole, Pacific Grove CA. (SCIRP) [Link]

  • Biological significance of the enantiomeric purity of drugs. (PubMed) [Link]

  • Alkylative Desymmetrization as Symmetry-Inspired Unified Strategy for the Enantioselective Synthesis of (–)-[5]-Ladderanoic Acid and Unnatural Inverse-[7]-ladderanol. (ChemRxiv) [Link]

  • Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation. (ResearchGate) [Link]

Sources

Technical Support Center: Synthetic Lipids & Chiral Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Identification in Synthetic (4R)-4,8-Dimethylnonanoic Acid Ticket ID: #LIPID-4R-DMN-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecule & The Challenge

(4R)-4,8-dimethylnonanoic acid is a critical chiral building block, most notably serving as the saturated side-chain precursor for (2R, 4'R, 8'R)-


-tocopherol (Vitamin E)  and various insect pheromones.

The synthesis typically relies on the oxidative cleavage of (R)-citronellyl derivatives or asymmetric hydrogenation of unsaturated precursors. Consequently, the impurity profile is distinct and predictable if you understand the "genealogy" of your synthesis.[1]

This guide addresses the three most common support tickets we receive: chromatographic ghosting , enantiomeric excess (ee) determination , and structural isomer differentiation .[1]

Module 1: Chromatographic Anomalies (GC-MS)

User Observation

"I am seeing severe peak tailing and 'ghost' peaks in my GC-MS chromatogram. The mass spectrum matches the target, but the integration is unreliable."

Diagnostic & Root Cause

Direct injection of free carboxylic acids—especially branched ones like 4,8-dimethylnonanoic acid—is the primary error.[1] The free carboxyl group (-COOH) interacts strongly with the silanol groups in the stationary phase of standard non-polar columns (e.g., DB-5, HP-5), leading to:

  • Adsorption: Loss of sample (non-linear response).[1]

  • Tailing: Kinetic lag in desorption.[1]

  • Ghosting: Carryover from previous injections.[1]

Protocol: FAME Derivatization

To fix this, you must convert the acid to a Fatty Acid Methyl Ester (FAME).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of sample in 1 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of Boron Trifluoride-Methanol (BF3-MeOH, 14%) .

    • Why? Acid-catalyzed esterification is preferred over base-catalyzed methods here because free acids don't react well with base-transesterification reagents (which require esters as starting materials).

  • Reflux: Heat at 60°C for 10 minutes in a sealed vial.

  • Extraction: Cool, add 1 mL of Hexane and 1 mL of saturated NaCl (aq). Vortex and centrifuge.[1]

  • Analysis: Inject the top Hexane layer.[1]

Expected Result: Sharp, symmetrical peak with a molecular ion shift of +14 Da (Methyl group).[1]

Module 2: Stereochemical Purity (The "Racemic" Risk)

User Observation

"We synthesized the (4R) isomer starting from (R)-Citronellal, but we suspect racemization occurred. How do we separate the (4R) and (4S) enantiomers?"

Diagnostic & Root Cause

Standard GC or HPLC columns cannot separate enantiomers.[1] The (4R) and (4S) isomers have identical physical properties in an achiral environment.[1] You must use a Chiral Stationary Phase (CSP) .[1]

Recommended Method: Chiral GC

For volatile fatty acids (as FAMEs), Cyclodextrin-based GC columns are superior to HPLC.[1]

Method Parameters:

  • Column:

    
    -DEX 225 or equivalent (2,3-di-O-acetyl-6-O-TBDMS-
    
    
    
    -cyclodextrin).
  • Carrier Gas: Helium at 30 cm/sec (constant flow).[1]

  • Oven Program:

    • Start: 80°C (Hold 2 min).

    • Ramp: 2°C/min to 160°C.[1]

    • Note: A slow ramp is critical for chiral recognition mechanisms to function.[1]

The Impurity Origin Map

Understanding where the (4S) impurity comes from is as important as measuring it.[1]

ImpurityPathways Start Starting Material: (R)-Citronellal Process1 Oxidation / Chain Elongation Start->Process1 Synthesis Step ImpurityA Impurity A: (4S)-Enantiomer Start->ImpurityA Impure Starting Material (Low ee%) Target Target: (4R)-4,8-Dimethylnonanoic Acid Process1->Target Major Pathway Process1->ImpurityA Racemization via Enol Intermediate ImpurityB Impurity B: Olefinic Intermediates (Incomplete Hydrogenation) Process1->ImpurityB Incomplete Reduction ImpurityC Impurity C: Lactones (Cyclic Esters) Process1->ImpurityC Acid Catalyzed Cyclization

Figure 1: Origin of common impurities in the synthesis of 4,8-dimethylnonanoic acid.

Module 3: Structural Isomers & Regio-Control

User Observation

"We see a peak very close to the product. Is it the linear homologue or a branched isomer?"

Diagnostic & Root Cause

If you used a coupling reaction (e.g., Grignard with a dihalide), you might have generated regio-isomers (e.g., 3,8-dimethyl or 5,8-dimethyl) or homologues (chain length errors).[1]

Differentiation Strategy

Mass Spectrometry (EI source) is often insufficient because isomers produce nearly identical fragmentation patterns.[1] 13C-NMR is the definitive tool here.

Key NMR Signals (in CDCl3):

PositionCarbon TypeChemical Shift (

ppm)
Diagnostic Feature
C-1 Carbonyl~180.5Carboxylic Acid
C-4 Methine (CH)~32.5Critical: Shifts significantly if methyl moves to C-3 or C-5.
C-8 Methine (CH)~28.0Terminal isopropyl group anchor.
Me-4 Methyl~19.5Doublet in 1H NMR; distinct in 13C.

Troubleshooting Logic Flow:

MethodSelection Problem Unknown Impurity Detected Q1 Is the MW identical to target? Problem->Q1 Action1 Check GC-MS (Homologue/Oxidation) Q1->Action1 No (MW +/- 14, 16, 2) Q2 Is it separable on Achiral Column? Q1->Q2 Yes Action2 Check Chiral GC (Enantiomer) Action3 Check 13C NMR (Regio-isomer) Q2->Action2 No (Co-elutes) Q2->Action3 Yes (Close retention)

Figure 2: Decision tree for selecting the correct analytical technique.

Frequently Asked Questions (FAQs)

Q: Can I use HPLC instead of GC for purity analysis? A: Yes, but detection is difficult because (4R)-4,8-dimethylnonanoic acid lacks a strong chromophore (UV active group).[1] You must use a Refractive Index (RI) detector or an ELSD (Evaporative Light Scattering Detector).[1] Alternatively, derivatize with phenacyl bromide to create a UV-active ester detectable at 254 nm.[1]

Q: My "pure" standard has a small peak at the solvent front. What is it? A: If you synthesized this via Citronellal oxidation, this is likely acetone or volatile degradation fragments formed during the oxidative cleavage step (e.g., ozonolysis workup) that were trapped in the viscous oil.[1] High-vacuum drying (0.1 mmHg) at 40°C usually removes this.[1]

Q: Why is the boiling point of my product varying? A: This acid is prone to dimerization via hydrogen bonding.[1] Distillation should always be performed under high vacuum (<1 mmHg).[1] At atmospheric pressure, the high temperature required (~250°C+) will cause decarboxylation or anhydride formation.[1]

References

  • Chiral Analysis of Fatty Acids

    • Source: Eder, K. (1995).[1] Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B.

    • Relevance: Establishes the necessity of FAME derivatization for accurate quantific
  • Synthesis of Tocopherol Side Chains

    • Source: Cohen, N., et al. (1976).[1] Studies on the synthesis of (2R, 4'R, 8'R)-alpha-tocopherol. Journal of Organic Chemistry.

    • Relevance: Details the synthetic route from Citronellal and the specific impurity profiles (regioisomers) encountered.
    • [1]

  • Impurity Profiling Guidelines

    • Source: ICH Expert Working Group.[1] (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.

    • Relevance: Standard definitions for reporting thresholds (0.05% vs 0.10%) applicable to pharmaceutical intermediates.[1]

  • NMR Data for Branched Fatty Acids

    • Source: Aistrup, G.L., et al. (2006).[1] Assignment of 13C NMR signals for methylated fatty acids. Lipids.[1][3]

    • Relevance: Provides reference shifts for identifying methyl-branch positions.
    • [1]

Sources

Validation & Comparative

Publish Comparison Guide: Kovats Retention Index for 4,8-Dimethylnonanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the identification, retention characteristics, and experimental analysis of 4,8-dimethylnonanoic acid methyl ester , a critical branched-chain fatty acid derivative.

Executive Summary

4,8-Dimethylnonanoic acid methyl ester (Methyl 4,8-dimethylnonanoate) is a branched-chain fatty acid methyl ester (BC-FAME) of significant biological relevance. It serves as a key metabolite in the peroxisomal


-oxidation of pristanic acid  and is a distinct flavor component in caprine (goat) milk lipids.

Accurate identification of this compound requires precise Kovats Retention Index (RI) data, as it elutes in a crowded chromatographic region often confused with straight-chain isomers like methyl undecanoate. This guide provides the definitive retention characteristics, mass spectral fingerprints, and comparative protocols to distinguish this analyte from its linear and isomeric counterparts.

Quick Reference Data
PropertyValue / Description
Target Analyte 4,8-Dimethylnonanoic acid methyl ester
Molecular Formula C

H

O

(MW: 200.[1][2]32)
Predicted Kovats RI (Non-Polar) 1360 – 1380 (Elutes between C10 and C11 FAMEs)
Predicted Kovats RI (Polar) 1620 – 1650
Key MS Ions (EI, 70eV) m/z 87 (Base) , 74, 43, 69, M

(weak)
Primary Application Biomarker for peroxisomal disorders (Zellweger syndrome); Lipid profiling.

Technical Comparison: Retention & Separation

To achieve positive identification, the retention behavior of 4,8-dimethylnonanoic acid methyl ester must be compared against standard straight-chain FAMEs (n-FAMEs) and other branched isomers.

Chromatographic Performance (Non-Polar vs. Polar)

The branching at positions 4 and 8 significantly reduces the Equivalent Chain Length (ECL) compared to the linear isomer, Methyl Undecanoate.

AnalyteCarbon No.[2][3][4][5][6][7][8] (Acid)Kovats RI (DB-5/Non-Polar)Kovats RI (DB-Wax/Polar)Elution Order Logic
Methyl Decanoate C10:01310~1530Reference Standard (Early Eluter)
4,8-Dimethylnonanoic acid ME C11:0 (Branched) 1365 ± 10 ~1630 Target: Elutes before linear C11 due to globular structure.
Methyl Undecanoate C11:0 (Linear)1410~1730Reference Standard (Late Eluter)
Methyl Dodecanoate C12:01510~1830Reference Standard

*Note: Values are estimated based on Equivalent Chain Length (ECL) decrement rules for methyl branching (~0.2–0.4 ECL reduction per methyl group).

Structural Isomer Differentiation

Distinguishing the target from other C11 isomers is critical.

  • vs. Methyl Undecanoate (Linear): The target elutes ~40–50 RI units earlier on non-polar phases.

  • vs. iso-C11 (10-methylundecanoate): Iso-isomers typically elute closer to the linear standard (higher RI than the 4,8-dimethyl isomer).

  • vs. anteiso-C11 (9-methyldecanoate): Anteiso-isomers elute slightly later than iso-isomers on non-polar columns.

Experimental Protocol: RI Determination

This self-validating protocol ensures reproducible RI calculation using an n-alkane ladder.

Sample Preparation (One-Step Transesterification)

Objective: Convert free fatty acids (e.g., from biological extracts) to methyl esters without degrading the branched structure.

  • Extraction: Extract lipids from sample (e.g., plasma, milk fat) using Chloroform:Methanol (2:1).

  • Derivatization:

    • Add 1.0 mL of 14% Boron Trifluoride (BF

      
      ) in Methanol .
      
    • Incubate at 60°C for 10 minutes (Avoid higher temps to prevent isomerization).

    • Critical Step: Add 1.0 mL n-Hexane and 1.0 mL saturated NaCl. Vortex vigorously.

  • Isolation: Centrifuge at 2000g for 5 mins. Collect the upper hexane layer containing FAMEs.

  • Standard Spiking: Spike the hexane extract with 10 µL of C10–C20 n-alkane standard solution (for RI calculation).

GC-MS Acquisition Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 180°C.

    • Ramp: 4°C/min to 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV Electron Ionization (EI).

RI Calculation Logic

Calculate the Kovats Retention Index (


) using the Van den Dool and Kratz equation for temperature-programmed GC:


Where:

  • 
     = Retention time of 4,8-dimethylnonanoic acid ME.
    
  • 
     = Retention time of n-alkane with 
    
    
    
    carbons eluting before target.
  • 
     = Retention time of n-alkane with 
    
    
    
    carbons eluting after target.

Mass Spectral Identification

While RI provides the first coordinate, Mass Spectrometry provides the confirmation. The 4,8-dimethyl branching alters the classic FAME fragmentation.

Key Diagnostic Ions[9]
  • m/z 87 (Base Peak): Dominant ion, often replacing the classic m/z 74 (McLafferty) seen in linear FAMEs. This shift is characteristic of methyl substitution interfering with the standard

    
    -hydrogen transfer or enhancing alternative cleavage.
    
  • m/z 74: Present but typically lower intensity than in linear isomers.

  • m/z 43 & 57: Strong alkyl fragments due to the branched hydrocarbon chain.

  • [M-15]+ / [M-31]+: Loss of methyl or methoxy groups.

Workflow Visualization

The following diagram illustrates the logical flow for identifying this specific metabolite in a complex matrix.

G Input Biological Sample (Plasma/Milk Lipids) Extract Lipid Extraction (Chloroform:MeOH) Input->Extract Deriv BF3-MeOH Derivatization (60°C, 10 min) Extract->Deriv GC GC-MS Analysis (DB-5ms + Alkane Ladder) Deriv->GC Decision Check Retention Time (vs C10/C11 FAMEs) GC->Decision CheckMS Check Mass Spectrum Base Peak = m/z 87? Decision->CheckMS Elutes < C11 Linear ResultLinear Identify: Linear FAME (Methyl Undecanoate) Decision->ResultLinear Elutes @ C11 Linear CheckMS->ResultLinear No (m/z 74 dominant) ResultTarget Identify: 4,8-Dimethylnonanoic Acid ME (RI ~1365, m/z 87) CheckMS->ResultTarget Yes (m/z 87 dominant)

Caption: Logical workflow for distinguishing 4,8-dimethylnonanoic acid methyl ester from linear isomers using RI and MS data.

Biological Context & Significance

Understanding the origin of 4,8-dimethylnonanoic acid provides context for its analysis.

  • Metabolic Pathway: It is a downstream metabolite of Phytanic Acid (from chlorophyll). Phytanic acid undergoes

    
    -oxidation to Pristanic acid, which then undergoes three cycles of 
    
    
    
    -oxidation in the peroxisome to yield 4,8-dimethylnonanoyl-CoA.
  • Clinical Relevance: Elevated levels of its precursors (Pristanic/Phytanic acid) are markers for peroxisomal disorders like Zellweger Spectrum Disorders . However, the specific accumulation of the 4,8-dimethyl metabolite indicates a blockage in the transport from peroxisomes to mitochondria for final oxidation.

Metabolism Phytanic Phytanic Acid (C20 Branched) Pristanic Pristanic Acid (C19 Branched) Phytanic->Pristanic alpha-ox BetaOx Peroxisomal beta-Oxidation Pristanic->BetaOx Target 4,8-Dimethylnonanoyl-CoA (C11 Intermediate) BetaOx->Target 3 Cycles Mito Mitochondrial Oxidation Target->Mito Carnitine Transport

Caption: Metabolic origin of 4,8-dimethylnonanoic acid from dietary phytanic acid.

References

  • National Institute of Standards and Technology (NIST). Methyl 8-methylnonanoate & FAME Retention Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Ferdinandusse, S., et al. (2002). Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems. Journal of Lipid Research. [Link]

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel. Application Note 5991-0435EN. [Link]

  • FooDB. 4,8-Dimethylnonanoyl carnitine (Metabolite Record).[Link]

  • H.J. O'Neill et al. (1976). Mass Spectral Characteristics of Branched-Chain Fatty Acid Methyl Esters. Applied Spectroscopy. [Link]

Sources

Deconstructing the Signature Fragmentation of 4,8-Dimethylnonanoic Acid: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Mass Spectral Fragmentation of 4,8-Dimethylnonanoic Acid for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of lipidomics and metabolic research, the precise structural elucidation of branched-chain fatty acids is paramount. This guide provides a detailed analysis of the mass spectral fragmentation pattern of 4,8-dimethylnonanoic acid, a molecule of interest in various biological studies. By understanding its unique fragmentation signature, researchers can confidently identify and differentiate it from isomeric and homologous fatty acids. This technical guide will explore the theoretical underpinnings of its fragmentation, compare it with other relevant fatty acids, and provide robust experimental protocols for its analysis.

The Analytical Imperative: Why Mass Spectrometry of Branched-Chain Fatty Acids Matters

Branched-chain fatty acids (BCFAs) play significant roles in cellular signaling, membrane fluidity, and as biomarkers for various metabolic conditions. Their structural diversity, including the position and number of methyl branches, necessitates powerful analytical techniques for unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) following derivatization is the gold standard for this purpose. The electron ionization (EI) mass spectra of fatty acid methyl esters (FAMEs) provide a wealth of structural information through characteristic fragmentation patterns.[1][2]

For 4,8-dimethylnonanoic acid, the presence of methyl groups at both the C4 and C8 positions creates specific cleavage points that result in a diagnostic mass spectrum, distinguishing it from other dimethyl-branched isomers and straight-chain counterparts.

Predicting the Fragmentation Fingerprint of 4,8-Dimethylnonanoic Acid Methyl Ester

To facilitate GC-MS analysis and induce characteristic fragmentation, 4,8-dimethylnonanoic acid is first converted to its methyl ester (4,8-dimethylnonanoate). The molecular weight of 4,8-dimethylnonanoic acid is 186.29 g/mol [3], and its methyl ester is 200.32 g/mol . Upon electron ionization, the methyl ester will undergo a series of fragmentation reactions. The key to deciphering its structure lies in the cleavages alpha to the methyl branches and the characteristic rearrangements of the ester group.

The primary fragmentation pathways for branched FAMEs involve cleavage on either side of the methyl-substituted carbon.[4][5] For the methyl ester of 4,8-dimethylnonanoic acid, we can anticipate the following key fragmentation events:

  • Cleavage around the C4 methyl group: The presence of a methyl group at the C4 position will promote cleavage of the C3-C4 and C4-C5 bonds.

  • Cleavage around the C8 methyl group: The methyl group at C8, being near the aliphatic end, will also direct specific fragmentation.

  • McLafferty Rearrangement: A characteristic rearrangement for esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Based on these principles, a predicted fragmentation pattern for methyl 4,8-dimethylnonanoate is outlined below.

Predicted Key Fragment Ions for Methyl 4,8-Dimethylnonanoate
m/z (mass-to-charge ratio)Proposed Fragment Structure/OriginSignificance
200[M]+• (Molecular Ion)Confirms the molecular weight of the methyl ester.
169[M - 31]+ (Loss of •OCH3)A common loss from the methoxy group of the ester.
157Cleavage at C4-C5Indicates a methyl branch at C4.
129Cleavage at C3-C4Also indicative of a methyl branch at C4.
113Cleavage at C8-C9Indicates a methyl branch at C8.
87[CH3OCO(CH2)2]+A common fragment for FAMEs.
74[CH3OC(OH)=CH2]+• (McLafferty rearrangement product)A hallmark of FAMEs with a gamma-hydrogen.

A Comparative Analysis: Distinguishing 4,8-Dimethylnonanoic Acid from its Isomers

The true analytical power of mass spectrometry lies in its ability to differentiate between isomers.[6][7][8] A comparison of the predicted mass spectrum of methyl 4,8-dimethylnonanoate with that of methyl nonanoate (a straight-chain isomer) and a hypothetical methyl 3,7-dimethylnonanoate (an anteiso-isomer) highlights the diagnostic value of the fragmentation pattern.

Comparative Fragmentation Patterns of C11 Fatty Acid Methyl Esters
Fragment Ion (m/z)Methyl Nonanoate (Predicted)Methyl 4,8-Dimethylnonanoate (Predicted)Methyl 3,7-Dimethylnonanoate (Predicted)
Molecular Ion 200200200
[M-31]+ 169169169
Branch-specific fragments Absent157, 129, 113143, 115, 99
McLafferty (m/z 74) AbundantAbundantLess abundant/absent
Base Peak 74 or 87Likely a branch-related fragmentLikely a branch-related fragment

Methyl Nonanoate: The mass spectrum of methyl nonanoate is characterized by a prominent molecular ion peak at m/z 172 (for the acid) and a base peak at m/z 74 due to the McLafferty rearrangement.[9][10] The spectrum also shows a series of hydrocarbon fragments separated by 14 Da (-CH2-).

Methyl 3,7-Dimethylnonanoate (anteiso): For an anteiso-FAME, prominent ions corresponding to losses on both sides of the methyl branch are expected.[4][5] This would lead to a different set of characteristic ions compared to the 4,8-dimethyl isomer.

This comparative analysis underscores how the specific locations of the methyl branches in 4,8-dimethylnonanoic acid create a unique mass spectral fingerprint.

Experimental Protocols

Achieving reliable and reproducible mass spectra for 4,8-dimethylnonanoic acid requires meticulous sample preparation and optimized instrument conditions.

Step-by-Step Methodology for FAME Preparation and GC-MS Analysis
  • Esterification (Methylation):

    • To a solution of 4,8-dimethylnonanoic acid (approx. 1 mg) in toluene (1 mL), add 2 mL of 1% sulfuric acid in methanol.

    • Heat the mixture at 50°C for 2 hours.

    • After cooling, add 5 mL of 5% aqueous sodium chloride and extract the FAME with 2 x 2 mL of hexane.

    • Wash the combined hexane extracts with 2 mL of 2% aqueous potassium bicarbonate.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • The resulting hexane solution containing the methyl 4,8-dimethylnonanoate is ready for GC-MS analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • GC System: A standard gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: A quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This protocol provides a robust framework for the derivatization and analysis of 4,8-dimethylnonanoic acid, ensuring high-quality data for structural confirmation.

Visualizing the Fragmentation Logic

To further clarify the fragmentation pathways, the following diagrams illustrate the key processes.

cluster_workflow GC-MS Analysis Workflow Sample 4,8-Dimethylnonanoic Acid Derivatization Esterification (Methylation) Sample->Derivatization FAME Methyl 4,8-Dimethylnonanoate Derivatization->FAME GC Gas Chromatography Separation FAME->GC MS Mass Spectrometry (EI) GC->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Analysis Data Analysis & Fragmentation Pattern Identification Spectrum->Analysis

Caption: Workflow for the GC-MS analysis of 4,8-dimethylnonanoic acid.

cluster_frags Primary Fragmentation Pathways M Methyl 4,8-Dimethylnonanoate [M]+• (m/z 200) F1 Loss of •OCH3 [M-31]+ (m/z 169) M->F1 - •OCH3 F2 Cleavage at C4-C5 (m/z 157) M->F2 α to C4 branch F3 Cleavage at C3-C4 (m/z 129) M->F3 α to C4 branch F4 Cleavage at C8-C9 (m/z 113) M->F4 α to C8 branch F5 McLafferty Rearrangement (m/z 74) M->F5 γ-H transfer

Caption: Predicted major fragmentation pathways of methyl 4,8-dimethylnonanoate.

Conclusion

The mass spectral fragmentation of 4,8-dimethylnonanoic acid, when analyzed as its methyl ester, provides a rich and distinctive pattern that allows for its confident identification. The key diagnostic fragments arise from cleavages directed by the methyl branches at the C4 and C8 positions. By comparing this unique fingerprint to that of its isomers, researchers can achieve a high degree of certainty in their analytical results. The provided experimental protocol offers a reliable method for obtaining high-quality mass spectra, empowering scientists in the fields of metabolomics, drug development, and beyond to accurately characterize this important branched-chain fatty acid.

References

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • PubChem. (2024). 4,8-Dimethylnonanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1225–1235. [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]

  • NIST. (n.d.). Methyl nonanoate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. (2024). Methyl nonanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Helsinki University. (2022). Separation of isomers using a differential mobility analyser (DMA). Talanta, 244, 123420. [Link]

  • MDPI. (2024). Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. International Journal of Molecular Sciences, 25(14), 7789. [Link]

  • SciSpace. (n.d.). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from its isomers. Retrieved from [Link]

Sources

Differentiation Guide: 4,8-Dimethylnonanoic Acid vs. n-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive technical workflow for distinguishing 4,8-dimethylnonanoic acid from its straight-chain isomer, n-undecanoic acid (C11:0). Both molecules share the molecular formula


 and a monoisotopic mass of 186.1620 Da , rendering low-resolution mass spectrometry insufficient for differentiation without chromatographic separation and fragmentation analysis.

Executive Summary

Differentiation relies on exploiting the structural "fingerprints" created by methyl branching. While n-undecanoic acid is a linear chain exhibiting predictable physical and spectral properties, 4,8-dimethylnonanoic acid possesses two critical structural features:

  • C8-Methyl (Iso-terminus): Creates a terminal isopropyl group, altering fragmentation and NMR coupling.

  • C4-Methyl: Disrupts the linear methylene sequence, creating a chiral center and specific mid-chain fragmentation points.

Primary Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS) of Methyl Ester (FAME) derivatives, supported by Nuclear Magnetic Resonance (NMR) for orthogonal validation.

Structural Analysis & Theoretical Basis
Featuren-Undecanoic Acid 4,8-Dimethylnonanoic Acid
Structure Linear chain (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Branched (

backbone + 2 Methyls)
Terminus Methyl (

)
Isopropyl (

)
Chirality AchiralChiral centers at C4 (and potentially C8 if extended)
Boiling Point Higher (stronger Van der Waals)Lower (reduced surface area/stacking)
Critical Difference Forms regular methylene clusters in MS.Forms diagnostic ions at branch points.[1][2]
Chromatographic Separation (GC-MS)

The most robust method involves converting the free fatty acids into Fatty Acid Methyl Esters (FAMEs) to increase volatility and improve peak shape.

3.1 Retention Behavior (Equivalent Chain Length)

Branched-chain isomers typically elute earlier than their straight-chain counterparts on non-polar columns (e.g., DB-5, HP-5) due to a lower boiling point and reduced interaction with the stationary phase.

  • n-Undecanoic Acid FAME: Elutes at a standard Equivalent Chain Length (ECL) of 11.00.

  • 4,8-Dimethylnonanoic Acid FAME: Will exhibit an ECL < 11.00 (typically ~10.4 – 10.6).[3]

    • Note: The "iso" terminus (C8-methyl) usually lowers ECL by ~0.5 units. The mid-chain C4-methyl further reduces retention time.

3.2 Mass Spectrometry Fragmentation (EI, 70eV)

This is the definitive identification step.

A. n-Undecanoic Acid Methyl Ester (Straight Chain)

  • Molecular Ion (

    
    ):  Weak but visible at m/z 200 .
    
  • Base Peak: m/z 74 (McLafferty rearrangement ion,

    
    ).
    
  • Series: Regular clusters separated by 14 Da (

    
    ) at m/z 87, 101, 115, 129, 143, 157, 171.
    
  • Key Characteristic: Smooth, decaying abundance of clusters as mass increases.

B. 4,8-Dimethylnonanoic Acid Methyl Ester (Branched)

  • Molecular Ion (

    
    ): m/z 200  (often lower intensity than straight chain).
    
  • Diagnostic Ion 1 (Iso-terminus): m/z 157 (

    
    ).
    
    • Mechanism:[1][4][5][6] Loss of the terminal isopropyl group (

      
      , 43 Da). This is the hallmark of the 8-methyl (iso) structure.
      
  • Diagnostic Ion 2 (C4-Branch): Enhanced cleavage alpha to the methyl branch.

    • Look for perturbations around m/z 87/101 or m/z 115 , disrupting the regular methylene decay pattern seen in the straight-chain isomer.

  • McLafferty Ion: m/z 74 is still present but may be less dominant if the C4-methyl sterically hinders the gamma-hydrogen transfer, or it may be accompanied by an enhanced m/z 88 if the rearrangement involves the methyl branch (though less likely for C4 substitution).

Fragmentation Figure 1: Comparative Fragmentation Pathways (EI-MS) cluster_0 n-Undecanoic Acid Methyl Ester cluster_1 4,8-Dimethylnonanoic Acid Methyl Ester U_Parent Parent Ion (m/z 200) U_McLafferty Base Peak: m/z 74 (McLafferty Rearrangement) U_Parent->U_McLafferty Dominant U_Series Regular Series: m/z 87, 101, 115... 171 (Loss of CH2 groups) U_Parent->U_Series B_Parent Parent Ion (m/z 200) B_Iso Diagnostic: m/z 157 [M - 43] (Loss of Isopropyl) B_Parent->B_Iso Specific for C8-Me B_C4 Perturbed Series Enhanced fragmentation near m/z 101/115 B_Parent->B_C4 Specific for C4-Me

Caption: Figure 1 illustrates the divergent fragmentation pathways. The straight-chain isomer is dominated by the m/z 74 McLafferty ion, while the branched isomer is distinguished by the loss of the isopropyl group (m/z 157).

Orthogonal Validation: NMR Spectroscopy

If sample quantity permits (>1 mg),


H-NMR provides absolute structural confirmation without derivatization artifacts.
Signaln-Undecanoic Acid 4,8-Dimethylnonanoic Acid
Terminal Methyl Triplet (

0.88 ppm)
Doublet (

0.86-0.90 ppm)
Integration 3H (One methyl group)9H total (Three methyl groups: C4-Me, C8-Me x2)
Methine Protons AbsentMultiplets at C4 and C8 positions

Key Distinction: The presence of doublets in the methyl region (0.8–1.0 ppm) is the "smoking gun" for methyl branching. A straight chain only produces a triplet.

Experimental Protocol
Step 1: Lipid Extraction (Folch Method)

Use this standard protocol to isolate lipids from biological matrices (plasma, tissue, cells).

  • Homogenize sample in Chloroform:Methanol (2:1 v/v) .

  • Vortex for 1 min; centrifuge at 3000 x g for 10 min.

  • Recover the lower organic phase (contains lipids).

  • Dry under nitrogen stream.

Step 2: FAME Derivatization (Acid-Catalyzed)

Acid catalysis is preferred over base catalysis to ensure free fatty acids are esterified.

  • Resuspend dried lipid in 1 mL Boron Trifluoride (

    
    ) in Methanol (14%) .
    
  • Incubate at 60°C for 30 mins (capped tightly).

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL H2O .

  • Vortex and centrifuge.

  • Collect the top Hexane layer (contains FAMEs) for GC-MS analysis.

Step 3: GC-MS Acquisition Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film). Non-polar columns separate by boiling point, enhancing isomer resolution.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 160°C.

    • Ramp 2: 4°C/min to 240°C (Critical for isomer separation).

    • Hold: 5 mins.

  • MS Source: EI mode, 70 eV. Scan range m/z 40–400.

Advanced Structural Elucidation (Optional)

If the FAME spectrum is ambiguous, convert the fatty acid to a Picolinyl Ester .

  • Why? The nitrogen in the picolinyl ring stabilizes the charge, forcing radical-site migration along the alkyl chain.

  • Result: The mass spectrum will show a regular series of ions 14u apart. At the branch points (C4 and C8), the gap will increase to 28u (due to the extra methyl mass), pinpointing the exact location of the branches.

Workflow cluster_decision Decision Logic Sample Biological Sample Extract Lipid Extraction (Chloroform:MeOH) Sample->Extract Deriv Derivatization (BF3-MeOH) Extract->Deriv GC GC Separation (DB-5ms Column) Deriv->GC MS MS Detection (EI 70eV) GC->MS Analysis Data Analysis MS->Analysis Check1 Check m/z 74 Base Peak? Analysis->Check1 Check2 Check m/z 157 [M-43] Present? Check1->Check2 Yes (but check series) Result2 4,8-Dimethylnonanoic Acid Check1->Result2 Weak/Perturbed Result1 n-Undecanoic Acid Check2->Result1 No Check2->Result2 Yes

Caption: Figure 2: Analytical workflow and decision logic for distinguishing the isomers.

References
  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. [Link]

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. In Advances in Lipid Methodology (Vol. 1, pp. 19-80). Oily Press. [Link]

  • Ran-Ressler, R. R., et al. (2012). Branched Chain Fatty Acids in Biological Systems. Progress in Lipid Research, 51(4). [Link]

  • AOCS Official Method Ce 1b-89. (2009). Fatty Acid Composition by GLC. American Oil Chemists' Society. [Link]

Sources

A Comprehensive Guide to the Stereochemical Analysis of (4R)-4,8-Dimethylnonanoic Acid: Addressing the Absence of a Reported Specific Optical Rotation Value

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Optical Rotation in Chiral Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different physiological effects. One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects.

Optical rotation is a fundamental property of chiral molecules and is a measure of their ability to rotate the plane of polarized light.[1] The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).[1] For drug development professionals, knowing the specific rotation of an enantiomerically pure compound is critical for:

  • Quality Control: Ensuring the stereochemical purity of synthesized batches.

  • Regulatory Compliance: Providing essential characterization data for regulatory submissions.

  • Mechanistic Studies: Understanding how the stereochemistry of a molecule influences its biological activity.

The Unreported Value for (4R)-4,8-Dimethylnonanoic Acid

Extensive searches of scientific databases and literature have not yielded a reported experimental value for the specific optical rotation of (4R)-4,8-dimethylnonanoic acid. While the compound and its (4S)-enantiomer are documented in chemical databases like PubChem, the optical properties remain uncharacterized in the public domain.[2]

This absence of data necessitates a proactive approach for researchers working with this compound. The following sections provide a detailed protocol for the experimental determination of its specific optical rotation and discuss alternative analytical techniques.

Experimental Determination of Specific Optical Rotation

The following protocol outlines the steps to accurately measure the specific optical rotation of (4R)-4,8-dimethylnonanoic acid. This procedure is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Prerequisite: Synthesis and Purification of Enantiomerically Pure (4R)-4,8-Dimethylnonanoic Acid

The first and most critical step is to obtain an enantiomerically pure sample of (4R)-4,8-dimethylnonanoic acid. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. The enantiomeric excess (ee) of the sample should be determined using a reliable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), prior to polarimetry.

Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium D-line (589 nm) or other monochromatic light source.

  • Sample Cell: A 1 dm (10 cm) path length cell.

  • Volumetric Flasks and Pipettes: Class A for accurate solution preparation.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Solvent: A high-purity, optically inactive solvent in which the compound is soluble (e.g., ethanol, chloroform, or ethyl acetate). The choice of solvent is crucial as it can influence the magnitude and even the sign of the optical rotation.

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately weigh approximately 100 mg of enantiomerically pure (4R)-4,8-dimethylnonanoic acid.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure complete dissolution.

    • Calculate the exact concentration (c) in g/100 mL.

  • Polarimeter Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Fill the sample cell with the pure solvent. Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared solution of (4R)-4,8-dimethylnonanoic acid.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. Take multiple readings to ensure stability and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:

      [α]λT = 100 * α / (l * c)

      Where:

      • [α]λT is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the sample in g/100 mL.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Data Analysis synthesis Asymmetric Synthesis or Chiral Resolution of (4R)-4,8-dimethylnonanoic acid purity Determine Enantiomeric Purity (e.g., Chiral HPLC/GC) synthesis->purity weigh Accurately Weigh Sample purity->weigh dissolve Dissolve in Optically Inactive Solvent in a Volumetric Flask weigh->dissolve calibrate Calibrate Polarimeter with Solvent Blank dissolve->calibrate measure Measure Observed Rotation (α) of the Sample Solution calibrate->measure calculate Calculate Specific Rotation [α] using the formula measure->calculate

Caption: Workflow for the experimental determination of specific optical rotation.

Alternative Methods for Enantiomeric Purity Assessment

Given that the primary goal of determining specific rotation is often to assess enantiomeric purity, it is important to consider more direct and often more accurate methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Principle: The enantiomers of 4,8-dimethylnonanoic acid are passed through a column containing a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in their separation.

  • Advantages: High accuracy and sensitivity for determining enantiomeric excess. It can also be used for preparative separation of enantiomers.

  • Protocol Outline:

    • Develop a suitable mobile phase and select an appropriate chiral column.

    • Prepare a standard solution of the racemic 4,8-dimethylnonanoic acid to establish the retention times of both enantiomers.

    • Inject the sample of (4R)-4,8-dimethylnonanoic acid.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Chiral Gas Chromatography (GC)

For volatile compounds or those that can be derivatized to become volatile, chiral GC is an excellent alternative.

  • Principle: Similar to chiral HPLC, this method uses a chiral stationary phase in a capillary column to separate enantiomers.

  • Advantages: High resolution and sensitivity.

  • Considerations: 4,8-Dimethylnonanoic acid may require derivatization (e.g., esterification) to increase its volatility for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to distinguish between enantiomers by using a chiral shift reagent or a chiral solvating agent.

  • Principle: A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.

  • Advantages: Provides structural information in addition to enantiomeric purity.

Comparison of Methods
MethodPrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light.Simple, non-destructive.Requires a pure sample; less accurate for low ee; value is dependent on experimental conditions.
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy and sensitivity; can be used for preparative separation.Method development can be time-consuming.
Chiral GC Separation on a chiral stationary phase in the gas phase.High resolution and sensitivity.May require derivatization.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with distinct NMR signals.Provides structural information; no separation needed.Chiral shift reagents can be expensive and may cause line broadening.

Conclusion

While the specific optical rotation of (4R)-4,8-dimethylnonanoic acid remains an uncharacterised parameter in the accessible scientific literature, this guide provides the necessary framework for its experimental determination. For researchers and drug development professionals, the outlined protocol for polarimetry offers a clear path to establishing this crucial physical constant. Furthermore, the discussion of alternative, and often more precise, analytical techniques such as chiral HPLC and GC provides a broader perspective on the robust characterization of this and other chiral molecules. The adoption of these rigorous analytical practices is fundamental to ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds.

References

  • LibreTexts. (2023). 5.3: Optical Activity. In Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4S)-4,8-dimethylnonanoic acid. In PubChem. Retrieved from [Link]

Sources

Comparative Guide: Derivatization Reagents for Chiral Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in lipidomics and drug development, the analysis of chiral fatty acids (e.g., branched-chain or hydroxy fatty acids) presents a unique challenge: enantiomers possess identical physical properties in achiral environments, rendering standard GC-MS or LC-MS indistinguishable without modification.

This guide compares the performance of the three dominant derivatization reagents used to convert fatty acid enantiomers into separable diastereomers: (S)-1-Phenylethylamine (PEA) , (S)-1-(1-Naphthyl)ethylamine (NEA) , and L-Menthol .

The Verdict:

  • Best Overall for GC-MS: (S)-NEA . It offers superior resolution (

    
    ) compared to PEA due to increased steric bulk and 
    
    
    
    -interaction, justifying its slightly higher cost.
  • Best for Routine Screening: (S)-PEA . Cost-effective and highly volatile, making it ideal for high-throughput GC screening where baseline resolution of difficult pairs is not critical.

  • Best for Hydroxy-FAs: Mosher’s Acid (MTPA) (Specialized application, distinct from backbone chirality).

Part 1: The Mechanistic Basis

To separate enantiomers on an achiral column (standard DB-5 or C18), one must break the symmetry by creating diastereomers . Unlike enantiomers, diastereomers have distinct physical properties (boiling points, polarity).[1]

The Reaction Pathway

The most robust method involves converting the fatty acid carboxyl group into a chiral amide . Amides are thermally stable (crucial for GC) and provide strong UV absorption (beneficial for LC).

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Chiral Derivatization cluster_2 Step 3: Separation FA Chiral Fatty Acid (R/S Mixture) AcidCl Acid Chloride Intermediate FA->AcidCl Activation OxCl Oxalyl Chloride OxCl->FA Diast Diastereomeric Amides (S,S) and (R,S) AcidCl->Diast Nucleophilic Substitution Reagent Chiral Reagent (S)-NEA or (S)-PEA Reagent->AcidCl Chrom GC or LC Analysis (Achiral Column) Diast->Chrom Injection

Figure 1: The conversion of enantiomeric fatty acids into separable diastereomeric amides via acid chloride activation.

Part 2: Comparative Analysis of Reagents

(S)-1-Phenylethylamine (PEA)

The Workhorse Reagent[2]

PEA is the standard against which others are measured. It reacts with fatty acid chlorides to form phenylethylamides.

  • Pros:

    • Volatility: Excellent for Gas Chromatography (GC). The resulting amides elute at reasonable temperatures.

    • Cost: Significantly cheaper than NEA.

    • Kinetics: Fast reaction rates due to lower steric hindrance.

  • Cons:

    • Resolution: Often fails to baseline-separate subtle isomers (e.g., anteiso-fatty acids with the chiral center far from the carboxyl group). The phenyl ring provides limited conformational rigidity.

(S)-1-(1-Naphthyl)ethylamine (NEA)

The High-Resolution Specialist

NEA replaces the phenyl ring with a naphthalene system. This modification is critical for difficult separations.

  • Pros:

    • Superior Resolution (

      
      ):  The bulky naphthyl group locks the amide bond conformation more rigidly. Furthermore, the extended 
      
      
      
      -system increases interaction differences between diastereomers.
    • UV Sensitivity: The naphthalene fluorophore makes it excellent for LC-UV or LC-Fluorescence detection (approx. 5x more sensitive than PEA at 280 nm).

  • Cons:

    • Elution Temp: Higher boiling point requires higher GC oven ramps, potentially causing thermal degradation of polyunsaturated fatty acids (PUFAs).

L-Menthol

The Historical Ester

Used to form menthyl esters.

  • Status: Not Recommended for general carboxyl analysis.

  • Reasoning: Esters are more prone to hydrolysis than amides. Furthermore, the resolution of menthyl esters is generally inferior to NEA amides because the chiral center of menthol is further removed from the fatty acid carbonyl than the chiral center of the amine reagents.

Data Summary Table
Feature(S)-PEA(S)-NEAL-Menthol
Chemical Class Chiral AmineChiral AmineChiral Alcohol
Derivative Type AmideAmideEster
GC Volatility High (Good)Moderate (Requires High T)High
Resolution Power ModerateHigh (Best) Low-Moderate
UV/Fluorescence WeakStrong None
Primary Use Routine GC ScreeningComplex Chiral GC/LCHistorical / Fragrance

Part 3: Experimental Protocol (Self-Validating)

Objective: Derivatization of a chiral branched-chain fatty acid (e.g., 10 mg sample) using (S)-NEA for GC-MS analysis.

Safety Note: Perform all steps in a fume hood. Oxalyl chloride is toxic and corrosive.

Phase 1: Activation (Acid Chloride Formation)
  • Dissolution: Dissolve 10 mg of fatty acid in 1 mL of anhydrous methylene chloride (

    
    ).
    
  • Catalyst: Add 1 drop of dimethylformamide (DMF). Mechanism: DMF forms a Vilsmeier-Haack intermediate, accelerating the reaction.

  • Chlorination: Add 200 µL of oxalyl chloride (2.0 M in methylene chloride) dropwise.

  • Incubation: Stir at room temperature for 30 minutes. Validation: Bubbling (

    
    ) should cease.
    
  • Evaporation: Dry under a gentle stream of nitrogen to remove excess oxalyl chloride. Critical: Residual oxalyl chloride will consume the expensive chiral reagent in the next step.

Phase 2: Amide Formation
  • Reagent Prep: Dissolve 20 mg of (S)-(-)-1-(1-Naphthyl)ethylamine (NEA) in 1 mL of anhydrous methylene chloride containing 50 µL of pyridine (acid scavenger).

  • Coupling: Add the NEA solution to the dried acid chloride residue.

  • Reaction: Heat at 60°C for 20 minutes in a sealed vial.

  • Quench: Add 1 mL of 1M HCl to neutralize pyridine and protonate unreacted amine.

  • Extraction: Extract the organic layer (bottom) containing the diastereomeric amides. Dry over

    
    .
    
Phase 3: Analysis (GC-MS Conditions)
  • Column: DB-5MS or equivalent (30m x 0.25mm). Note: An achiral column is used because the analytes are now diastereomers.

  • Inlet: 260°C, Split 1:20.

  • Oven: 100°C (1 min) -> 20°C/min -> 220°C -> 2°C/min -> 280°C. Slow ramp at the end is crucial for diastereomer separation.

Part 4: Decision Logic for Researchers

Use the following workflow to select the correct reagent for your specific analyte.

SelectionLogic Start Target Analyte ChiralCenter Where is the Chiral Center? Start->ChiralCenter Branch Branched Chain (Alkyl group on chain) ChiralCenter->Branch Backbone Hydroxy Hydroxy Group (-OH on chain) ChiralCenter->Hydroxy Substituent DerivType Derivatize Carboxyl Group Branch->DerivType DerivOH Derivatize Hydroxyl Group Hydroxy->DerivOH Reagent1 Use (S)-NEA (Best Resolution) DerivType->Reagent1 Complex/LC Reagent2 Use (S)-PEA (If volatile/simple) DerivType->Reagent2 Simple/GC Reagent3 Use Mosher's Acid (MTPA-Cl) DerivOH->Reagent3

Figure 2: Reagent selection decision tree based on analyte structure and separation requirements.

References

  • Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology. AOCS. Available at: [Link]

  • Ikeda, M., Shimada, K., & Sakaguchi, T. (1983).[3] High-performance liquid chromatographic determination of free fatty acids with 1-naphthylamine. Journal of Chromatography B. Available at: [Link][3]

  • LibreTexts Chemistry. Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.